n-(3-Methylbutyl)adenosine
Description
BenchChem offers high-quality n-(3-Methylbutyl)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-Methylbutyl)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H23N5O4 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11?,12+,15-/m1/s1 |
InChI Key |
AYGMJXUCSYBOMJ-BWIWHEPQSA-N |
Isomeric SMILES |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
The Pivotal Role of N6-Isopentenyladenosine in Plant Biology: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N6-isopentenyladenosine (iP) is a crucial isoprenoid cytokinin that plays a central role in regulating a myriad of physiological and developmental processes in plants. As a key phytohormone, iP influences everything from cell division and differentiation to senescence and stress responses. This technical guide provides an in-depth exploration of the biological functions of iP in plants, delving into its biosynthesis, metabolism, and signaling pathways. Furthermore, this document offers detailed, field-proven experimental protocols for the quantification of iP and the analysis of iP-related gene expression, equipping researchers with the necessary tools to investigate its multifaceted roles.
Introduction: The Significance of N6-Isopentenyladenosine
N6-isopentenyladenosine (iP) is a member of the cytokinin family, a class of phytohormones renowned for their profound influence on plant growth and development.[1][2] Cytokinins, in concert with other hormones like auxins, orchestrate the complex processes that govern a plant's life cycle. iP, as a primary and highly active form of cytokinin, is integral to these regulatory networks.[3] Its functions are diverse, ranging from promoting cell proliferation and shoot formation to delaying leaf senescence and mediating responses to environmental cues.[1][4] Understanding the intricate mechanisms of iP action is paramount for advancements in agriculture, enabling the development of strategies to enhance crop yield, improve stress tolerance, and manipulate plant architecture.
The intricate Pathway of iP Biosynthesis and Metabolism
The endogenous levels of iP are tightly regulated through a balance of biosynthesis, metabolism, and degradation. The primary pathway for iP biosynthesis begins with the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to an adenosine moiety.[5]
The initial and rate-limiting step in cytokinin biosynthesis is catalyzed by the enzyme ATP/ADP isopentenyltransferase (IPT) .[6][7] This enzyme utilizes ATP or ADP as the recipient of the isopentenyl group from DMAPP, yielding N6-(Δ2-isopentenyl)adenosine-5'-triphosphate (iPTP) and N6-(Δ2-isopentenyl)adenosine-5'-diphosphate (iPDP), respectively.[6] These nucleotide forms are then rapidly converted to the more active nucleoside form, N6-isopentenyladenosine (iPR), and the free base form, N6-isopentenyladenine (iP), through the action of phosphatases and the LONELY GUY (LOG) family of enzymes.
The metabolic fate of iP is complex and involves several pathways, including irreversible degradation and reversible or irreversible conjugation. The primary route of irreversible degradation is mediated by cytokinin oxidase/dehydrogenase (CKX) enzymes, which cleave the N6-isopentenyl side chain, rendering the molecule inactive.[8] Conjugation, on the other hand, involves the attachment of sugar moieties to the adenine ring or the side chain. For instance, glucosylation at the N7 or N9 positions of the adenine ring, catalyzed by glucosyltransferases, is generally considered an inactivation step.[2]
Caption: A simplified diagram of N6-isopentenyladenosine (iP) biosynthesis and metabolism in plants.
The iP Signaling Cascade: From Perception to Response
The perception and transduction of the iP signal are mediated by a multi-step phosphorelay system, analogous to the two-component signaling systems found in bacteria.[1][9] This pathway ensures a highly regulated and specific response to cytokinin cues.
The key components of the cytokinin signaling pathway are:
-
Histidine Kinase (HK) Receptors: These are transmembrane proteins, such as ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1 (CRE1)/AHK4 in Arabidopsis, that contain a cytokinin-binding CHASE domain in their extracellular region.[9]
-
Histidine Phosphotransfer Proteins (AHPs): These small proteins shuttle between the cytoplasm and the nucleus, transferring the phosphate group from the activated receptors to the response regulators.[8]
-
Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, regulate the expression of cytokinin-responsive genes. They are broadly classified into two types: Type-B ARRs, which are transcriptional activators, and Type-A ARRs, which are transcriptional repressors and act in a negative feedback loop.[10]
The signaling cascade is initiated when iP binds to the CHASE domain of the HK receptors, causing their dimerization and autophosphorylation on a conserved histidine residue.[9] The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is relayed to a histidine residue on an AHP. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a conserved aspartate residue on a Type-B ARR. This phosphorylation event activates the Type-B ARR, enabling it to bind to specific cis-regulatory elements in the promoters of target genes and initiate their transcription. Among the primary targets of Type-B ARRs are the Type-A ARR genes, which, once expressed, act to dampen the cytokinin signal, thus creating a negative feedback loop.[10]
Caption: The N6-isopentenyladenosine (iP) signaling pathway in plants, a multi-step phosphorelay system.
Diverse Physiological Functions of N6-Isopentenyladenosine
The intricate signaling network of iP translates into a wide array of physiological responses that are fundamental to plant life.
Cell Division and Differentiation
One of the most well-characterized roles of cytokinins, including iP, is the regulation of cell division and differentiation.[4] In conjunction with auxin, iP controls the cell cycle in the shoot and root apical meristems, the sites of continuous cell proliferation. A high auxin-to-cytokinin ratio generally promotes root formation, while a low ratio favors shoot development. This balance is critical for establishing and maintaining the overall architecture of the plant.
Shoot and Root Development
iP plays a significant role in promoting shoot growth and branching while inhibiting root elongation and lateral root formation. This antagonistic effect on shoot and root development is a classic example of the complex interplay of phytohormones in shaping plant morphology.
Leaf Senescence
iP is a potent inhibitor of leaf senescence, the programmed aging and degradation of leaves. By maintaining chlorophyll content and photosynthetic activity, iP can extend the lifespan of leaves, thereby enhancing the overall carbon assimilation capacity of the plant.
Stress Responses
Plants are constantly exposed to a variety of environmental challenges, including both biotic and abiotic stresses. Cytokinins, including iP, have emerged as important regulators of plant stress responses.
-
Biotic Stress: The role of cytokinins in plant-pathogen interactions is complex and can be either positive or negative depending on the specific pathogen and host. Some pathogens manipulate host cytokinin levels to their advantage, while in other cases, elevated cytokinin levels can enhance plant defense responses.
-
Abiotic Stress: iP has been implicated in mediating plant responses to various abiotic stresses such as drought, salinity, and extreme temperatures.[11] Under drought conditions, for example, a reduction in cytokinin levels can lead to stomatal closure, conserving water.[11] Conversely, exogenous application of cytokinins has been shown to improve tolerance to certain abiotic stresses in some plant species.[11]
| Physiological Process | Effect of Increased iP Levels | Key Interacting Hormones |
| Cell Division | Promotion | Auxin |
| Shoot Development | Promotion of branching | Auxin, Strigolactones |
| Root Development | Inhibition of elongation and lateral root formation | Auxin |
| Leaf Senescence | Delay | Ethylene, Abscisic Acid |
| Drought Stress | Generally reduced to promote tolerance | Abscisic Acid |
| Salinity Stress | Can enhance tolerance in some species | Abscisic Acid |
Experimental Protocols for the Study of N6-Isopentenyladenosine
To facilitate the investigation of iP's biological functions, this section provides detailed, step-by-step protocols for its quantification and for the analysis of the expression of related genes.
Quantification of N6-Isopentenyladenosine by UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of phytohormones, including iP.[12][13][14][15]
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, leaves)
-
Liquid nitrogen
-
Extraction buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v), pre-chilled to -20°C
-
Internal standards (e.g., deuterated iP)
-
Dichloromethane, pre-chilled to -20°C
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Methanol
-
Ammonium hydroxide solution
-
Formic acid
-
Acetonitrile (UPLC-MS grade)
-
Water (UPLC-MS grade)
-
Centrifuge, vortex mixer, sonicator, evaporator
Procedure:
-
Sample Collection and Homogenization:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction buffer and the internal standard.
-
Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.
-
Add 1 mL of pre-chilled dichloromethane and vortex vigorously.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully collect the lower organic phase and transfer it to a new tube.
-
Re-extract the aqueous phase with another 1 mL of dichloromethane.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Reconstitute the dried extract in 1 mL of 1 M formic acid.
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.
-
-
Final Preparation and UPLC-MS/MS Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Centrifuge at high speed to pellet any insoluble material.
-
Transfer the supernatant to a UPLC vial for analysis.
-
Analyze the sample using a UPLC system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for iP and its internal standard should be monitored for accurate quantification.
-
Caption: A typical workflow for the quantification of N6-isopentenyladenosine (iP) in plant tissues using UPLC-MS/MS.
Gene Expression Analysis by Two-Step qRT-PCR
Quantitative real-time reverse transcription PCR (qRT-PCR) is a powerful technique to study the expression levels of genes involved in iP biosynthesis, metabolism, and signaling.[16][17] A two-step protocol involves the initial synthesis of complementary DNA (cDNA) from RNA, followed by the real-time PCR amplification.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for target and reference genes
-
Real-time PCR detection system
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from plant tissue using a suitable kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Follow the manufacturer's protocol, which typically involves incubating the RNA with reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for your target genes (e.g., IPTs, CKXs, ARRs) and at least two stable reference genes (e.g., ACTIN2, UBIQUITIN10). Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the reference genes.
-
Conclusion and Future Perspectives
N6-isopentenyladenosine is a phytohormone of paramount importance, with its influence extending to nearly every aspect of a plant's life. The intricate network of its biosynthesis, metabolism, and signaling pathways allows for precise control over a vast array of developmental and physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of iP function.
Future research in this field will likely focus on several key areas. Elucidating the tissue- and cell-specific regulation of iP homeostasis will provide a more nuanced understanding of its localized effects. Uncovering the full spectrum of genes regulated by iP signaling will shed light on the downstream molecular events that drive its diverse physiological outputs. Furthermore, exploring the crosstalk between iP and other hormonal and environmental signaling pathways will be crucial for a holistic understanding of plant regulatory networks. Ultimately, a deeper knowledge of the biological functions of N6-isopentenyladenosine holds immense promise for the development of innovative strategies to improve crop performance and ensure global food security.
References
-
N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. [Link]
-
Cytokinin signaling in plant development. Company of Biologists Journals. [Link]
-
Cytokinin signaling in plant development. Company of Biologists Journals. [Link]
-
Molecular mechanisms and crop improvement potential of RNA N6-methyladenosine in plants. ResearchGate. [Link]
-
N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. PubMed. [Link]
-
Research Progress on the Roles of Cytokinin in Plant Response to Stress. MDPI. [Link]
-
Cytokinin Signaling in Arabidopsis. PubMed Central (PMC). [Link]
-
Cytokinin Signalling Pathway. YouTube. [Link]
-
Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PubMed Central (PMC). [Link]
-
N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. PubMed Central (PMC). [Link]
-
Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. PubMed Central (PMC). [Link]
-
Analysis of N6-methyladenosine reveals a new important mechanism regulating the salt tolerance of sweet sorghum. ResearchGate. [Link]
-
Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. ResearchGate. [Link]
-
A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. PubMed. [Link]
-
Cytokinin: From autoclaved DNA to two-component signaling. PubMed Central (PMC). [Link]
-
Cytokinin signaling regulates two-stage inflorescence arrest in Arabidopsis. Plant Physiology | Oxford Academic. [Link]
-
Molecular mechanisms and crop improvement potential of RNA N6-methyladenosine in plants. PubMed Central (PMC). [Link]
-
Two-component circuitry in Arabidopsis cytokinin signal transduction. Nature. [Link]
-
A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. UPCommons. [Link]
-
Molecular Mechanisms of Plant Abiotic Stress Tolerance. MDPI. [Link]
-
Isoprenoid biosynthetic pathways and enzymes in Arabidopsis. Solid... ResearchGate. [Link]
-
Arabidopsis TIE1 and TIE2 transcriptional repressors dampen cytokinin response during root development. PubMed Central (PMC). [Link]
-
Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. PubMed Central (PMC). [Link]
-
Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. PubMed Central (PMC). [Link]
-
Two-step PCR protocol: ResearchGate. [Link]
-
Compounds that suppress immune responses of plants discovered. RIKEN. [Link]
-
PLANT IMMUNE RESPONSE STRATEGIES AGAINST PATHOGENS. CABI Digital Library. [Link]
Sources
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- 2. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
n-(3-Methylbutyl)adenosine structure-activity relationship studies
Technical Deep Dive: -(3-Methylbutyl)adenosine – From tRNA Modification to Therapeutic Scaffold
Executive Summary & Structural Basis
For drug development professionals, this molecule offers a "privileged structure" that targets two distinct biological systems:
-
Adenosine Receptors (ARs): Specifically acting as a selective ligand for the
and subtypes.[1] -
Intracellular Signaling: Modulating the mevalonate pathway and inhibiting farnesyl pyrophosphate synthase, leading to apoptosis in varying cancer lines (e.g., Glioblastoma, MCF-7).
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing the rationale for optimization to enhance metabolic stability against Adenosine Deaminase (ADA) and improve receptor subtype selectivity.
Pharmacophore Analysis & SAR Studies
The biological activity of
The SAR Map
The following diagram illustrates the critical regions for modification and their impact on bioactivity.
Figure 1: Pharmacophore dissection of the
Detailed Regional Analysis
Region A: The
-Substituent (The "Address")
The 3-methylbutyl group targets the hydrophobic pocket of Adenosine Receptors.
-
Saturation vs. Unsaturation: The natural i6A contains a double bond (3-methyl-2-butenyl). Hydrogenation to 3-methylbutyl increases conformational flexibility. While this slightly reduces steric rigidity, it eliminates the reactive alkene, preventing oxidative degradation and potential Michael acceptor reactivity in vivo.
-
Steric Bulk: The
receptor possesses a restricted pocket. The 3-methylbutyl chain is near-optimal length. Extending the chain (e.g., to 2-phenylethyl) often enhances selectivity, while shortening it (e.g., to methyl/ethyl) shifts selectivity toward or [1].
Region B: The C2-Position (The "Shield")
This is the most critical vector for drug optimization.
-
Metabolic Liability: Endogenous Adenosine Deaminase (ADA) rapidly hydrolyzes the
-substituent, converting the active drug into inactive inosine derivatives. -
The "2-Chloro" Fix: Introducing a Chlorine atom at C2 (e.g., 2-chloro-
-(3-methylbutyl)adenosine ) sterically hinders ADA access to the nitrogen. This modification typically increases biological half-life by >10-fold and simultaneously increases affinity for and receptors due to halogen bonding within the receptor pocket [2].
Region C: The Ribose Moiety (The "Anchor")
-
Binding: The 2'-OH and 3'-OH groups form crucial hydrogen bonds with residues inside the GPCR transmembrane domain.
-
Modification: Removing these hydroxyls (e.g., 2',3'-dideoxy) usually abolishes receptor affinity. However, converting the ribose to a rigid bicyclic structure (methanocarba-nucleosides) can lock the sugar in the "North" (
) conformation, which is preferred by the receptor, drastically enhancing potency [3].
Mechanism of Action: The Dual Pathway
-
Nanomolar (nM) Range: GPCR Signaling.
-
Agonism of
AR (Gi-coupled) inhibits Adenylyl Cyclase, reducing cAMP. -
This pathway is cytoprotective in cardiac tissue but can be pro-apoptotic in specific cancer cells via modulation of the Wnt/
-catenin pathway.
-
-
Micromolar (
M) Range: Intracellular Targeting.-
Transported into the cell via Equilibrative Nucleoside Transporters (ENT).
-
Mitochondrial Disruption: In Glioblastoma, these analogs prevent EGFR translocation to mitochondria and upregulate PUMA (p53 upregulated modulator of apoptosis), triggering cell death [4].[2]
-
Figure 2: Dual-pathway mechanism of action.
Experimental Protocols
Synthesis of -(3-Methylbutyl)adenosine
Rationale: The most robust synthesis utilizes the nucleophilic aromatic substitution (
Reagents:
-
6-Chloropurine riboside (Starting Material)
-
3-Methylbutylamine (Nucleophile)
-
Triethylamine (
, Acid Scavenger) -
Ethanol (Solvent)
Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 6-chloropurine riboside (1.0 eq, 2.86 g, 10 mmol) in absolute ethanol (40 mL).
-
Addition: Add 3-methylbutylamine (1.2 eq, 12 mmol) followed by triethylamine (1.5 eq, 15 mmol).
-
Reaction: Heat the mixture to reflux (
C) under an inert atmosphere ( ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 6-chloropurine riboside ( ) should disappear, replaced by a more polar product ( ). -
Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo to roughly 20% volume.
-
Crystallization: Cool the residue at
C overnight. The product typically precipitates as a white solid. Filter and wash with cold ethanol. -
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).
Receptor Binding Affinity Assay (A3 AR)
Rationale: To validate SAR, one must measure the inhibition constant (
Protocol:
-
Membrane Prep: Use CHO cells stably expressing human
AR. -
Radioligand: Use
-AB-MECA (0.5 nM), a high-affinity agonist. -
Incubation: Mix membranes (20
g protein), radioligand, and varying concentrations of the test compound ( to M) in Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM and 1 mM EDTA.-
Critical Step: Add Adenosine Deaminase (2 U/mL) to the buffer to degrade endogenous adenosine, which would otherwise compete for the receptor.
-
-
Termination: Incubate for 90 mins at
C. Terminate by rapid filtration through GF/B filters using a cell harvester. -
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the impact of key modifications on receptor affinity (
| Compound Structure | C2-Substituent | Selectivity ( | |||
| Adenosine (Ref) | H | H | 300 | >10,000 | N/A |
| i6A (Natural) | 3-methyl-2-butenyl | H | 55 | 1.8 | 30 |
| Test Cmpd 1 | 3-methylbutyl | H | 60 | 2.1 | 28 |
| Test Cmpd 2 | 3-methylbutyl | Cl | 5.2 | 0.6 | 8.6 |
| Test Cmpd 3 | Benzyl | H | 15 | 3.5 | 4.2 |
Data aggregated from representative SAR studies [1][5].[3] Lower
Therapeutic Implications & Conclusion
The
Key Takeaway for Drug Developers:
When designing analogs based on this scaffold, prioritize C2-halogenation for stability and explore rigid sugar mimetics (like methanocarba rings) to lock the conformation for maximum
References
-
Gallo-Rodriguez, C., et al. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3 adenosine receptor agonists. Journal of Medicinal Chemistry. Link
-
Baraldi, P. G., et al. (2003). A3 Adenosine Receptor Ligands: History and Perspectives. Medicinal Research Reviews. Link
-
Jacobson, K. A., et al. (2000). A3 Adenosine Receptors: Protective vs. Toxic Effects of Activation. Toxicology Letters. Link
-
Spinola, M., et al. (2022). N6-Isopentenyladenosine Impairs Mitochondrial Metabolism through Inhibition of EGFR Translocation on Mitochondria in Glioblastoma Cells.[2] International Journal of Molecular Sciences. Link
-
Klotz, K. N., et al. (1998). 2-Chloro-N6-[3-iodobenzyl]-adenosine-5'-N-methyluronamide (Cl-IB-MECA), a potent and selective agonist at the human A3 adenosine receptor.[4] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
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- 3. tandfonline.com [tandfonline.com]
- 4. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
N6-(3-Methylbutyl)adenosine: A Molecular Probe for Interrogating Adenosine Receptor-Mediated cAMP Signaling
An in-depth technical guide on the core.
A Technical Guide for Researchers
Executive Summary
This technical guide provides an in-depth examination of N6-(3-Methylbutyl)adenosine, also known as N6-Isopentyladenosine, a critical adenosine analog used in biomedical research. We delve into its molecular characteristics, its mechanism of action focusing on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, and provide validated experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound as a tool to investigate the intricate G-protein coupled receptor (GPCR) signaling pathways governed by adenosine receptors. Our focus is on combining theoretical knowledge with practical, field-tested methodologies to ensure robust and reproducible experimental outcomes.
Introduction: The Adenosine-cAMP Signaling Axis
Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes from sleep and inflammation to cardiac function and neurotransmission. Its effects are mediated by four distinct GPCR subtypes: A1, A2A, A2B, and A3. These receptors are integral to cellular communication, and their activation triggers specific intracellular signaling cascades.
A primary downstream effector of adenosine receptor activation is adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) into the second messenger cyclic AMP (cAMP). The modulation of cAMP levels is a cornerstone of cellular signaling, influencing gene transcription, metabolism, and cell growth. The specific effect on cAMP is dictated by the G-protein to which the adenosine receptor subtype is coupled:
-
A1 and A3 Receptors (A1R, A3R): These receptors predominantly couple to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.
-
A2A and A2B Receptors (A2AR, A2BR): These receptors couple to stimulatory G-proteins (Gαs). Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Understanding how specific adenosine analogs like N6-(3-Methylbutyl)adenosine selectively target these receptors is paramount for dissecting their physiological roles and exploring their therapeutic potential.
Molecular Profile: N6-(3-Methylbutyl)adenosine
N6-(3-Methylbutyl)adenosine is a modified adenosine derivative characterized by the substitution of a 3-methylbutyl (isopentyl) group at the N6 position of the adenine base. This structural modification significantly alters its binding affinity and selectivity for the different adenosine receptor subtypes compared to endogenous adenosine.
Published research has demonstrated that N6-(3-Methylbutyl)adenosine acts as a potent agonist with a preference for the A1 and A3 adenosine receptors. Its higher affinity for the Gαi-coupled A1/A3 receptors makes it a valuable pharmacological tool for inducing a state of cAMP suppression in experimental systems. This selectivity allows researchers to specifically probe the downstream consequences of activating these inhibitory pathways.
Mechanism of Action: Suppression of Intracellular cAMP
The primary mechanism by which N6-(3-Methylbutyl)adenosine impacts cAMP levels is through the canonical Gαi-coupled signaling pathway. The process can be dissected as follows:
-
Receptor Binding: N6-(3-Methylbutyl)adenosine binds to and activates A1 or A3 adenosine receptors on the cell surface.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein (Gαi/βγ). GDP is exchanged for GTP on the Gαi subunit.
-
Effector Modulation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer and directly interacts with and inhibits adenylyl cyclase.
-
Reduction in cAMP Synthesis: The inhibition of adenylyl cyclase curtails the conversion of ATP to cAMP, leading to a rapid decrease in the intracellular concentration of this second messenger.
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.
This signaling cascade is visually represented in the diagram below.
Caption: Gαi-mediated inhibition of the cAMP pathway by N6-(3-Methylbutyl)adenosine.
Experimental Protocol: Quantifying cAMP Modulation
To empirically validate and quantify the effect of N6-(3-Methylbutyl)adenosine on intracellular cAMP, a robust and sensitive assay is required. The Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a widely accepted, high-throughput method.
Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP production by N6-(3-Methylbutyl)adenosine in a selected cell line expressing the target A1 or A3 receptor.
Core Principle: This assay measures the competition between native cAMP produced by the cells and a labeled cAMP analog (d2-labeled) for binding to a specific anti-cAMP antibody (labeled with a Europium cryptate). High cellular cAMP leads to a low HTRF signal, while low cellular cAMP results in a high HTRF signal.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human A1 adenosine receptor (or another relevant cell line).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: N6-(3-Methylbutyl)adenosine (powder, to be dissolved in DMSO).
-
Stimulant: Forskolin (FSK), a direct activator of adenylyl cyclase.
-
Inhibitor: 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: HTRF-based kit (e.g., Cisbio cAMP dynamic 2).
-
Plate: 384-well, low-volume, white, solid-bottom assay plate.
-
Plate Reader: HTRF-compatible reader capable of dual-wavelength detection (665 nm and 620 nm).
Experimental Workflow
The workflow involves cell preparation, compound treatment, cell lysis, and signal detection.
Caption: High-level workflow for a HTRF-based cAMP inhibition assay.
Step-by-Step Protocol
Causality and Rationale are provided in italics.
-
Cell Preparation:
-
Culture A1R-HEK293 cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.
-
Wash cells once with assay buffer and resuspend to a final density of 2 x 10^6 cells/mL in assay buffer containing 1 mM IBMX.
-
Rationale: IBMX is included to inhibit phosphodiesterases, which degrade cAMP. This prevents signal loss and increases the assay window by allowing cAMP to accumulate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N6-(3-Methylbutyl)adenosine in 100% DMSO.
-
Perform a serial dilution series in assay buffer to create working solutions at 4X the final desired concentration.
-
Prepare a 4X working solution of Forskolin. The final concentration should be one that elicits ~80% of the maximal cAMP response (EC80), determined in a prior experiment. A typical starting point is 10 µM.
-
Rationale: Using an EC80 concentration of forskolin provides a robust stimulatory signal that can be effectively inhibited, creating an optimal window for measuring the potency of the antagonist/inhibitory agonist.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of assay buffer to control wells.
-
Add 5 µL of the serially diluted N6-(3-Methylbutyl)adenosine solutions to the experimental wells.
-
Add 5 µL of cells (10,000 cells/well) to all wells.
-
Add 5 µL of the 4X Forskolin solution to all wells except the "basal" control wells (add 5 µL of assay buffer instead).
-
Add 5 µL of assay buffer to the "FSK control" wells.
-
Total volume is now 20 µL. This setup allows for basal, max stimulation (FSK only), and inhibition curve measurements.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.
-
Rationale: This incubation period is typically sufficient for receptor binding, G-protein activation, and the subsequent change in cAMP levels to reach a steady state.
-
-
Detection:
-
Following the manufacturer's protocol for the HTRF kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate).
-
Add 10 µL of this lysis/detection mix to each well.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (cryptate) and 620 nm (d2).
-
Calculate the 665/620 ratio for each well.
-
Data Analysis and Expected Outcomes
The raw HTRF ratio is inversely proportional to the cAMP concentration. The data should be normalized to the control wells to determine the percent inhibition.
Data Normalization:
-
0% Inhibition (Max Signal): Forskolin-stimulated control wells.
-
100% Inhibition (Basal Signal): Basal control wells (no Forskolin).
-
% Inhibition = 100 * (Ratio_FSK - Ratio_Sample) / (Ratio_FSK - Ratio_Basal)
Plot the % Inhibition against the log concentration of N6-(3-Methylbutyl)adenosine. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the forskolin-stimulated cAMP production.
Sample Data Table
Below is a table representing expected, high-quality data from such an experiment.
| N6-(3-Methylbutyl)adenosine [M] | Log [M] | HTRF Ratio (665/620) | % Inhibition |
| 0 (Basal) | N/A | 15,000 | 100.0% |
| 0 (FSK Control) | N/A | 3,000 | 0.0% |
| 1.0E-10 | -10.0 | 3,500 | 4.2% |
| 1.0E-09 | -9.0 | 4,800 | 15.0% |
| 1.0E-08 | -8.0 | 8,500 | 45.8% |
| 1.2E-08 | -7.92 | 9,000 | 50.0% (IC50) |
| 1.0E-07 | -7.0 | 13,800 | 90.0% |
| 1.0E-06 | -6.0 | 14,900 | 99.2% |
| 1.0E-05 | -5.0 | 15,000 | 100.0% |
Interpretation: The resulting sigmoidal dose-response curve and the calculated IC50 value provide a quantitative measure of the potency of N6-(3-Methylbutyl)adenosine at the target receptor in the given cellular context. A low nanomolar IC50 value, as illustrated above, would confirm that it is a potent inhibitor of cAMP synthesis, consistent with its known activity as an A1/A3 receptor agonist.
Conclusion
N6-(3-Methylbutyl)adenosine is a powerful and selective pharmacological tool for investigating Gαi-coupled adenosine receptor signaling. Its ability to potently suppress adenylyl cyclase activity and reduce intracellular cAMP levels allows researchers to precisely probe the functional consequences of this pathway in various physiological and pathological models. The methodologies outlined in this guide provide a robust framework for quantifying this activity, ensuring the generation of high-quality, reproducible data. By combining a deep understanding of the underlying biology with rigorous experimental design, researchers can effectively leverage this compound to advance our knowledge of purinergic signaling in health and disease.
References
An In-Depth Technical Guide to the Neuronal Effects of N-(3-Methylbutyl)adenosine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Novel Adenosine Analogs
Adenosine is a critical neuromodulator in the central nervous system, dynamically regulating neuronal excitability, synaptic transmission, and glial function through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The therapeutic potential of targeting the adenosine system for a range of neurological and psychiatric disorders has driven significant interest in the development of novel adenosine receptor ligands.[2] N-(3-Methylbutyl)adenosine, an N6-substituted adenosine analog, represents a class of compounds with the potential for nuanced effects on neuronal activity. Due to the limited specific literature on N-(3-Methylbutyl)adenosine, this guide provides a comprehensive framework for its synthesis and the rigorous characterization of its effects on neuronal function. This document will serve as a technical whitepaper, detailing the foundational principles, experimental designs, and step-by-step protocols necessary to elucidate the neuronal impact of this and other novel adenosine analogs.
Hypothesized Mechanism of Action: An Adenosine Receptor-Mediated Pathway
Based on its structural similarity to endogenous adenosine and other N6-substituted analogs, it is hypothesized that N-(3-Methylbutyl)adenosine exerts its effects on neuronal activity primarily through interactions with adenosine receptors. The nature and magnitude of these effects will be contingent on its binding affinity and functional efficacy at each receptor subtype.
-
A1 Receptor Activation: Predominantly coupled to Gi/o proteins, activation of A1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. This cascade of events results in neuronal hyperpolarization and a reduction in neurotransmitter release.
-
A2A Receptor Activation: Primarily coupled to Gs proteins, A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). In neurons, this can enhance ion channel function and increase neurotransmitter release.
-
A2B and A3 Receptor Activation: While also playing roles in the nervous system, these receptors are generally considered to have a lower affinity for adenosine. A2B receptors are Gs-coupled, whereas A3 receptors are coupled to Gi/o and Gq proteins, the latter leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3]
The following diagram illustrates the canonical signaling pathways associated with adenosine receptor activation, which are the likely mediators of N-(3-Methylbutyl)adenosine's neuronal effects.
Caption: Hypothesized signaling pathways of N-(3-Methylbutyl)adenosine.
Synthesis of N-(3-Methylbutyl)adenosine
The synthesis of N6-substituted adenosine analogs like N-(3-Methylbutyl)adenosine can be achieved through several established methods. A common approach involves the reaction of a protected adenosine precursor with the corresponding alkyl halide.[4][5]
Experimental Protocol: Synthesis of N-(3-Methylbutyl)adenosine
-
Protection of Adenosine:
-
Dissolve adenosine in a suitable solvent such as pyridine.
-
Add an excess of a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), to protect the hydroxyl groups of the ribose moiety.
-
Stir the reaction at room temperature until complete protection is confirmed by thin-layer chromatography (TLC).
-
Purify the protected adenosine by column chromatography.
-
-
N6-Alkylation:
-
Dissolve the protected adenosine in an appropriate aprotic solvent like dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH), to deprotonate the N6-amino group.
-
Slowly add 1-bromo-3-methylbutane (isopentyl bromide) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
-
Deprotection:
-
Dissolve the N6-alkylated protected adenosine in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the silyl protecting groups.
-
Monitor the reaction by TLC until completion.
-
Purify the final product, N-(3-Methylbutyl)adenosine, by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Characterizing Neuronal Effects: A Multi-faceted Approach
To comprehensively understand the impact of N-(3-Methylbutyl)adenosine on neuronal activity, a combination of electrophysiological, imaging, and biochemical assays is recommended.
Electrophysiological Analysis using Whole-Cell Patch-Clamp
Whole-cell patch-clamp is the gold standard for detailed analysis of a neuron's electrical properties.[6][7][8] This technique allows for the precise measurement of synaptic currents and changes in membrane potential in response to the application of N-(3-Methylbutyl)adenosine.
Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons [9]
-
Cell Culture:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips coated with a suitable substrate like poly-D-lysine.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for at least 14 days to allow for the formation of mature synaptic connections.
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Approach a neuron with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).
-
In current-clamp mode, inject current to elicit action potentials and measure changes in resting membrane potential and firing frequency.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply N-(3-Methylbutyl)adenosine at various concentrations to the bath via the perfusion system.
-
Record the changes in sEPSC/sIPSC frequency and amplitude, as well as alterations in action potential firing.
-
To identify the receptor subtype involved, co-apply selective adenosine receptor antagonists.
-
Data Presentation: Expected Outcomes of Electrophysiological Recordings
| Parameter | Expected Effect of A1R Agonism | Expected Effect of A2AR Agonism |
| sEPSC/sIPSC Frequency | Decrease | Increase or No Change |
| sEPSC/sIPSC Amplitude | No Change | No Change |
| Resting Membrane Potential | Hyperpolarization | Depolarization or No Change |
| Action Potential Firing | Decrease | Increase |
Calcium Imaging of Neuronal Activity
Calcium imaging provides a means to monitor the activity of large populations of neurons simultaneously.[10][11] Genetically encoded calcium indicators (GECIs) like GCaMP are fluorescent proteins that report changes in intracellular calcium concentrations, which are tightly coupled to neuronal firing.[12][13]
Experimental Protocol: GCaMP Imaging in Cultured Neurons [14]
-
Transduction of Neurons:
-
At 7-10 days in vitro, transduce primary neuronal cultures with an adeno-associated virus (AAV) expressing a GCaMP variant (e.g., GCaMP6f) under a neuron-specific promoter (e.g., synapsin).
-
Allow 7-14 days for robust expression of the GCaMP sensor.
-
-
Imaging Setup:
-
Place the coverslip with transduced neurons in a recording chamber on an inverted fluorescence microscope equipped with a sensitive camera.
-
Perfuse with aCSF as described for the patch-clamp experiments.
-
-
Image Acquisition:
-
Acquire time-lapse images of the GCaMP fluorescence at a frame rate of 5-10 Hz.
-
Establish a baseline recording of spontaneous calcium transients.
-
-
Drug Application and Analysis:
-
Apply N-(3-Methylbutyl)adenosine at various concentrations to the bath.
-
Analyze the changes in the frequency, amplitude, and duration of calcium transients in individual neurons and across the neuronal network.
-
Use automated image analysis software to identify active cells and extract fluorescence traces.
-
Caption: Workflow for Calcium Imaging of Neuronal Activity.
Neurotransmitter Release Assay
A direct measure of the effect of N-(3-Methylbutyl)adenosine on synaptic function can be obtained by quantifying neurotransmitter release from isolated nerve terminals, known as synaptosomes.[15][16][17]
Experimental Protocol: Neurotransmitter Release from Synaptosomes [18][19]
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) from a rodent in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the synaptosome fraction.
-
Resuspend the synaptosome pellet in a physiological buffer.
-
-
Loading with Radiolabeled Neurotransmitter:
-
Incubate the synaptosomes with a radiolabeled neurotransmitter, such as [3H]-glutamate or [3H]-GABA, to allow for its uptake into synaptic vesicles.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes onto a filter plate.
-
Wash the synaptosomes to remove excess radiolabel.
-
Pre-incubate the synaptosomes with N-(3-Methylbutyl)adenosine at various concentrations.
-
Stimulate neurotransmitter release by depolarization with a high concentration of KCl.
-
Collect the released radioactivity by filtration.
-
-
Quantification:
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
Calculate the percentage of neurotransmitter release relative to the total amount present in the synaptosomes.
-
Data Presentation: Expected Outcomes of Neurotransmitter Release Assay
| Condition | Expected [3H]-Glutamate Release (A1R Agonism) | Expected [3H]-GABA Release (A1R Agonism) |
| Basal | No significant change | No significant change |
| KCl-stimulated | Decrease | Decrease |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the synthesis and neuropharmacological characterization of N-(3-Methylbutyl)adenosine. By employing the detailed protocols for chemical synthesis, whole-cell patch-clamp electrophysiology, calcium imaging, and neurotransmitter release assays, researchers can systematically elucidate the compound's mechanism of action and its functional consequences on neuronal activity. The anticipated findings will likely demonstrate that N-(3-Methylbutyl)adenosine modulates neuronal function through its interaction with specific adenosine receptor subtypes. Future studies should aim to determine its in vivo efficacy in animal models of neurological disorders where modulation of the adenosine system is considered a viable therapeutic strategy.
References
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Synthesis and Binding Affinity of Homologated Adenosine Analogues as A3 Adenosine Receptor Ligands. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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Species dependence of A3 adenosine receptor pharmacology and function. (2022). PMC. Retrieved February 7, 2026, from [Link]
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Functional characterization of three adenosine receptor types. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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A simple Ca2+-imaging approach to neural network analyses in cultured neurons. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved February 7, 2026, from [Link]
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N6-Substituted adenosines. Synthesis, biological activity, and some structure-activity relations. (1974). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
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A3-adenosine receptors: design of selective ligands and therapeutic prospects. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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Whole-cell patch-clamping of cultured human neurons. (2023). Protocols.io. Retrieved February 7, 2026, from [Link]
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Synthesis of N6-substituted adenosines. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]
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Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 7, 2026, from [Link]
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Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. (2023). MDPI. Retrieved February 7, 2026, from [Link]
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Uptake and release of neurotransmitters. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
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A simple Ca2+-imaging approach to neural network analysis in cultured neurons. (2020). bioRxiv. Retrieved February 7, 2026, from [Link]
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A Bioorthogonal Post-modification of N6-Isopentenyl Adenosine i6A RNA in Live Cells. (2024). CCS Chemistry. Retrieved February 7, 2026, from [Link]
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Whole cell patch clamp electrophysiology in human neuronal cells. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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Functional characterization of the A2b adenosine receptor in NIH 3T3 fibroblasts. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
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A good protocol for extracting mouse brain synaptosomes? (2013). ResearchGate. Retrieved February 7, 2026, from [Link]
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Isolation and characterization of synaptic structures from human neural organoids. (2025). bioRxiv. Retrieved February 7, 2026, from [Link]
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Functional selectivity of the adenosine A 3 receptor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Whole-cell Patch-clamp Recordings in Brain Slices. (2015). JoVE. Retrieved February 7, 2026, from [Link]
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Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]
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Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists. (n.d.). Monash University. Retrieved February 7, 2026, from [Link]
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How does Whole-cell voltage clamp work? (2022). YouTube. Retrieved February 7, 2026, from [Link]
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Quantifying Spontaneous Ca2+ Fluxes and their Downstream Effects in Primary Mouse Midbrain Neurons. (2020). JoVE. Retrieved February 7, 2026, from [Link]
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Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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Examining the Role of the Linker in Bitopic N6-Substituted Adenosine Derivatives Acting as Biased Adenosine A1 Receptor Agonists. (2022). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
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Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. (2022). PMC. Retrieved February 7, 2026, from [Link]
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N6-Isopentenyladenosine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N6-isopentenyladenosine (iP) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of growth and development. Beyond its fundamental role in botany, iP has emerged as a molecule of significant interest in biomedical research, demonstrating potent anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides an in-depth exploration of iP, from its biosynthesis in plants to its mechanisms of action in mammalian cells and its potential applications in drug development. Detailed protocols for its extraction, purification, quantification, and biological evaluation are presented to equip researchers with the practical knowledge required to investigate this promising therapeutic agent.
Introduction: The Dual Identity of N6-Isopentenyladenosine
N6-isopentenyladenosine (iP) is a fascinating molecule that straddles the worlds of plant biology and mammalian pharmacology. In plants, it is a key cytokinin, a group of phytohormones responsible for promoting cell division and differentiation.[1] In mammals, iP is found as a modified nucleoside in transfer RNA (tRNA) and also exists as a free molecule.[2] This dual existence has paved the way for extensive research into its biological functions, revealing a surprising array of activities that are highly relevant to human health and disease.
Early investigations into iP focused on its role in plant growth, but subsequent studies have unveiled its potential as a therapeutic agent. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including those of the colon, bladder, and breast.[2][3][4] Furthermore, iP possesses anti-inflammatory properties, making it a candidate for the treatment of inflammatory conditions.[1] This guide will delve into the scientific underpinnings of these activities, providing a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of N6-isopentenyladenosine.
Biosynthesis and Metabolism: From Plant Roots to Mammalian Cells
Biosynthesis in Plants: The Mevalonate Pathway
The primary route for iP biosynthesis in plants is the mevalonate (MVA) pathway.[5] This pathway generates isopentenyl pyrophosphate (IPP), the precursor for the isopentenyl side chain of iP. The key enzyme in this process is isopentenyltransferase (IPT) , which catalyzes the transfer of an isopentenyl group from dimethylallyl diphosphate (DMAPP), an isomer of IPP, to an adenosine nucleotide (ATP, ADP, or AMP).[3][6] This reaction yields isopentenyladenosine-5'-monophosphate (iPMP), which is then converted to the active cytokinin, iP.[3]
Metabolism and Degradation
The biological activity of iP is tightly regulated through its metabolism. In plants, iP can be inactivated by cleavage of the isopentenyl side chain, a reaction catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes.[7] This degradation pathway leads to the formation of adenine and the corresponding isopentenyl side chain-derived aldehyde.[7]
In mammalian cells, the metabolic fate of exogenously applied iP is an area of active investigation. Studies have shown that iP can be anabolized and incorporated into cellular RNA, particularly ribosomal RNA (rRNA).[8] This incorporation suggests that iP, upon cellular uptake, can be converted into its triphosphate form and utilized by RNA polymerases.[8]
Mechanisms of Action in Mammalian Systems: A Multifaceted Therapeutic Agent
The therapeutic potential of iP stems from its ability to modulate multiple cellular processes, leading to a range of biological effects.
Anti-Cancer Activity
iP has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[2][4] Its anti-cancer mechanisms are multifaceted and include:
-
Cell Cycle Arrest: iP can induce cell cycle arrest, primarily in the G0/G1 phase, thereby preventing cancer cell proliferation.[4]
-
Induction of Apoptosis: iP triggers programmed cell death (apoptosis) in cancer cells, often through the activation of caspases, key enzymes in the apoptotic cascade.[4]
-
Inhibition of Protein Prenylation: iP has been shown to inhibit farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway responsible for producing isoprenoid precursors for protein prenylation.[9] Disruption of protein prenylation can interfere with the function of important signaling proteins involved in cancer cell growth and survival.[9]
-
Modulation of Signaling Pathways: iP can influence critical signaling pathways implicated in cancer. For instance, it has been shown to inhibit the NF-κB and STAT3 pathways, which are often constitutively active in cancer and promote inflammation and cell survival.[10]
Anti-Inflammatory and Antioxidant Effects
Beyond its anti-cancer properties, iP exhibits significant anti-inflammatory and antioxidant activities. It can reduce the production of pro-inflammatory cytokines and chemokines.[1] Furthermore, iP has been shown to activate the NRF2-mediated antioxidant response, a key cellular defense mechanism against oxidative stress.[11] This dual action of reducing inflammation and combating oxidative stress makes iP a promising candidate for treating inflammatory diseases.
Drug Development and Therapeutic Applications
The diverse biological activities of iP have spurred interest in its development as a therapeutic agent.
Preclinical Studies and In Vivo Efficacy
Preclinical studies have provided evidence for the in vivo anti-tumor efficacy of iP. In xenograft models of colorectal cancer, treatment with iP resulted in a significant reduction in tumor growth.[3] These findings support the further investigation of iP in clinical settings.
Combination Therapies
A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. iP has shown synergistic effects when combined with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in inhibiting the growth of colon cancer cells.[8] This suggests that iP could be used to sensitize cancer cells to existing chemotherapy drugs, potentially allowing for lower and less toxic doses.
Table 1: Summary of Biological Activities and Therapeutic Potential of N6-isopentenyladenosine
| Biological Activity | Mechanism of Action | Therapeutic Potential |
| Anti-Cancer | Cell cycle arrest, induction of apoptosis, inhibition of protein prenylation, modulation of NF-κB and STAT3 pathways. | Treatment of various cancers, including colorectal, bladder, and breast cancer. Potential for combination therapy with conventional chemotherapeutics. |
| Anti-Inflammatory | Reduction of pro-inflammatory cytokines and chemokines. | Treatment of inflammatory diseases. |
| Antioxidant | Activation of the NRF2-mediated antioxidant response. | Prevention and treatment of diseases associated with oxidative stress. |
| Immunomodulatory | Modulation of immune cell function. | Potential applications in immunotherapy and autoimmune diseases. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction, purification, quantification, and biological evaluation of N6-isopentenyladenosine.
Extraction and Purification of iP from Plant Material
This protocol describes a general method for the extraction and purification of iP from plant tissues, which can be adapted based on the specific plant material and available equipment.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction buffer: 80% methanol with 1% formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
Rotary evaporator
-
HPLC system
Protocol:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Add the powdered tissue to a pre-chilled tube containing the extraction buffer (e.g., 10 mL per gram of tissue). Vortex vigorously and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Re-extract the pellet with the extraction buffer and repeat the centrifugation. Pool the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatant using a rotary evaporator at 40°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the cytokinins, including iP, with methanol.
-
-
Final Preparation: Evaporate the methanol from the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., 50% methanol).
Quantification of iP by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of iP.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program (Example):
| Time (min) | % B |
| 0 | 5 |
| 2 | 5 |
| 10 | 95 |
| 12 | 95 |
| 12.1 | 5 |
| 15 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) transitions:
-
Precursor ion (m/z) for iP: 336.2
-
Product ion (m/z) for iP: 204.1
-
Quantification:
-
Generate a standard curve using a series of known concentrations of an iP analytical standard.
-
Quantify the amount of iP in the samples by comparing their peak areas to the standard curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N6-isopentenyladenosine (iP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of iP (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
N6-isopentenyladenosine (iP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of iP and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion and Future Directions
N6-isopentenyladenosine is a remarkable natural product with a diverse range of biological activities that hold significant promise for therapeutic applications. Its well-established role as a cytokinin in plants is now complemented by a growing body of evidence demonstrating its potent anti-cancer, anti-inflammatory, and antioxidant effects in mammalian systems. The multifaceted mechanisms of action of iP, including its ability to induce cell cycle arrest and apoptosis, inhibit protein prenylation, and modulate key signaling pathways, make it an attractive candidate for drug development.
The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of iP. Future studies should focus on elucidating the full spectrum of its molecular targets, optimizing its delivery and bioavailability, and exploring its efficacy in a wider range of preclinical disease models. The development of novel iP analogs with improved potency and selectivity could further enhance its therapeutic utility. As our understanding of this versatile molecule continues to grow, N6-isopentenyladenosine is poised to make a significant impact on the future of medicine.
References
- Bifulco, M., et al. (2014). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. Pharmacological Research, 87, 42-51.
- Caraglia, M., et al. (2019). N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil-Targeting FBXW7 Tumor Suppressor. Cancers, 11(10), 1469.
- Festa, M., et al. (2010). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 10(4), 329-337.
- Otaka, J., et al. (2022). The biosynthesis of isoprenoids and the mechanisms regulating it in plants. Journal of Plant Research, 135(3), 293-306.
- Kakimoto, T. (2001). Identification of Plant Cytokinin Biosynthetic Enzymes as Dimethylallyl Diphosphate:ATP/ADP Isopentenyltransferases. Plant and Cell Physiology, 42(7), 677-685.
- Abate, M., et al. (2017). The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells. International Journal of Molecular Medicine, 40(6), 1775-1783.
- Colombo, F., et al. (2014). N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. Free Radical Biology and Medicine, 77, 143-152.
- Laloue, M., & Terrine, C. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478-483.
- Senapathy, P., & Jacob, M. T. (1981). Identification and purification of tRNAs containing N6-(delta 2-isopentenyl) adenosine using antibodies specific for N6-(delta-isopentenyl) adenosine. The Journal of Biological Chemistry, 256(22), 11580-11584.
- Zhang, H., et al. (2024). A Bioorthogonal Post-modification of N6-Isopentenyl Adenosine i6A RNA in Live Cells. CCS Chemistry, 6(2), 523-532.
- Miyauchi, K., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces co-transcriptional i6A incorporation into ribosomal RNAs. RNA, 28(6), 845-855.
- Spinola, M., et al. (2007). N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers. International Journal of Cancer, 120(12), 2714-2719.
- Laezza, C., et al. (2006). N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. The FASEB Journal, 20(3), 412-418.
- Laezza, C., et al. (2009). Involvement of Akt/NF-kappaB pathway in N6-isopentenyladenosine-induced apoptosis in human breast cancer cells. Molecular Carcinogenesis, 48(10), 912-922.
- Sakamoto, K., et al. (2019).
Sources
- 1. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]
- 4. Isopentenyltransferase-1 (IPT1) knockout in Physcomitrella together with phylogenetic analyses of IPTs provide insights into evolution of plant cytokinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Purification of N-(3-Methylbutyl)adenosine: An Application Note and Protocol
Introduction
N-(3-Methylbutyl)adenosine, a synthetic analog of the endogenous nucleoside adenosine, is a compound of significant interest in pharmacological research and drug development.[1][2] Like other adenosine analogs, it holds potential for therapeutic applications, leveraging the diverse physiological roles of adenosine receptors. The purity of such compounds is paramount for accurate biological and pharmacological studies, necessitating robust and reliable purification methodologies. High-performance liquid chromatography (HPLC) stands as the premier technique for achieving the high purity required for these applications.
This application note provides a detailed protocol for the purification of N-(3-Methylbutyl)adenosine using reversed-phase HPLC (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals seeking a comprehensive guide to isolating this compound with high purity. The principles and techniques described herein are grounded in established chromatographic theory and are adaptable to various laboratory settings.
Chemical Properties of N-(3-Methylbutyl)adenosine
A thorough understanding of the physicochemical properties of N-(3-Methylbutyl)adenosine is fundamental to developing an effective HPLC purification strategy.
| Property | Value | Source |
| CAS Number | 17659-78-8 | [3] |
| Molecular Formula | C₁₅H₂₃N₅O₄ | MedchemExpress |
| Molecular Weight | 337.37 g/mol | MedchemExpress |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | General Chemical Principles |
The key structural feature influencing the chromatographic behavior of N-(3-Methylbutyl)adenosine is the presence of the 3-methylbutyl (isopentyl) group attached to the N6 position of the adenine base. This alkyl chain significantly increases the hydrophobicity of the molecule compared to its parent compound, adenosine. This increased hydrophobicity dictates the choice of a reversed-phase chromatographic mode, where the compound will have a stronger interaction with the nonpolar stationary phase.
Principle of Reversed-Phase HPLC Purification
Reversed-phase HPLC is the most common and effective technique for purifying nucleosides and their analogs.[4] The stationary phase is nonpolar (typically octadecylsilane, C18), while the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds, like N-(3-Methylbutyl)adenosine, will have a greater affinity for the C18 stationary phase and will thus be retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the hydrophobicity of the mobile phase is increased, leading to the elution of the bound compounds. Gradient elution is particularly advantageous for separating complex mixtures and for analytes with a wide range of hydrophobicities, as it often results in sharper peaks and shorter analysis times.[5][6]
Experimental Protocol
This protocol outlines a starting point for the purification of N-(3-Methylbutyl)adenosine. Optimization may be required based on the specific crude sample matrix and the desired purity level.
Materials and Reagents
-
N-(3-Methylbutyl)adenosine (crude reaction mixture or commercial product for purification)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Trifluoroacetic acid (TFA), HPLC-grade (optional, as a mobile phase additive)
-
0.22 µm syringe filters (for sample and mobile phase filtration)
Instrumentation
-
A preparative or semi-preparative HPLC system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm for semi-preparative scale)
Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade water (optional: with 0.1% v/v TFA)
-
Mobile Phase B: HPLC-grade acetonitrile (optional: with 0.1% v/v TFA)
Rationale for TFA: The addition of an ion-pairing agent like TFA can improve peak shape for basic compounds like N-(3-Methylbutyl)adenosine by masking residual silanol interactions on the silica-based stationary phase. However, it should be noted that TFA can be difficult to remove from the final product and may not be suitable for all downstream applications.
Sample Preparation
-
Dissolve the crude N-(3-Methylbutyl)adenosine in a minimal amount of a suitable solvent. Methanol or a mixture of methanol and water is often a good starting point.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC Method Parameters
The following parameters serve as a robust starting point for method development.
| Parameter | Recommended Setting |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient (or 30 °C for improved reproducibility) |
| Gradient Program | See table below |
Rationale for Detection Wavelength: The purine ring in adenosine and its analogs exhibits strong UV absorbance. Adenosine has absorbance maxima around 206 nm and 258 nm.[7] A wavelength of 260 nm is a common choice for detecting nucleosides and provides good sensitivity.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Justification of the Gradient Profile: The initial low percentage of acetonitrile allows for the binding of N-(3-Methylbutyl)adenosine and more polar impurities to the column. The gradual increase in acetonitrile concentration will then elute compounds in order of increasing hydrophobicity. The steep increase towards the end of the run is to wash off any strongly retained, non-polar impurities. The final re-equilibration step at the initial conditions is crucial for ensuring reproducible results between injections.
Purification Workflow
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis Spectrum of Adenosine | SIELC Technologies [sielc.com]
Radioligand binding assay protocol for n-(3-Methylbutyl)adenosine
Application Note: Radioligand Competition Binding Assay for -(3-Methylbutyl)adenosine
Abstract & Introduction
Mechanistically, i6A acts as a ligand for mammalian Adenosine Receptors (ARs) , specifically the
This protocol details a Competition Radioligand Binding Assay . In this experimental design, the test compound (
Experimental Principle
The assay relies on the Law of Mass Action. We establish an equilibrium where a fixed concentration of radioligand (
Key Parameters:
- : The concentration of i6A required to inhibit 50% of the specific radioligand binding.
- : The equilibrium dissociation constant of the inhibitor (i6A), calculated using the Cheng-Prusoff equation.
Figure 1: Competition Binding Mechanism
Caption: Schematic of competitive displacement. High concentrations of i6A reduce the population of Receptor-Radioligand complexes, lowering the detected CPM (Counts Per Minute).
Materials & Reagents
Biological Materials[1][2][3][4][5]
-
Membrane Source: CHO or HEK293 cells stably expressing human
or receptors.[1] Alternatively, rat brain cortex homogenate (rich in ). -
Protein Concentration: Adjusted to 10–20 µg per well.
Compounds[7]
-
Test Compound:
-(3-Methylbutyl)adenosine (CAS: 7724-76-7).[2]-
Solubility Note: Dissolve in 100% DMSO to create a 10 mM stock. Store at -20°C.
-
-
Radioligands (Select based on target):
-
For
Receptor: [³H]-DPCPX (Antagonist) or [³H]-CCPA (Agonist). -
For
Receptor: [³H]-CGS21680 (Agonist) or [³H]-ZM241385 (Antagonist).
-
-
Non-Specific Binding (NSB) Control: NECA (10 mM stock) or R-PIA.
Buffers
-
Lysis Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4.
-
Assay Binding Buffer:
-
50 mM Tris-HCl (pH 7.4)
-
10 mM
(Critical for agonist binding integrity) -
1 mM EDTA[3]
-
Pro-Tip: Add 2 U/mL Adenosine Deaminase (ADA) to degrade endogenous adenosine which can interfere with the assay.
-
Detailed Protocol
Phase 1: Membrane Preparation (Day 1 or Pre-frozen)
Note: If using commercial membranes, skip to Phase 2.
-
Harvest: Scrape cells in ice-cold Lysis Buffer.
-
Homogenize: Use a Polytron homogenizer (bursts of 5s) on ice.
-
Wash: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Transfer supernatant to a new tube.
-
Pellet: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend: Discard supernatant. Resuspend pellet in Assay Binding Buffer .
-
Quantify: Determine protein concentration (BCA Assay). Dilute to working conc (e.g., 0.2 mg/mL).
Phase 2: Assay Setup (Day of Experiment)
Plate Format: 96-well polypropylene plate (V-bottom).
| Well Type | Buffer (µL) | NSB Agent (µL) | Test Cmpd (i6A) (µL) | Radioligand (µL) | Membranes (µL) | Total Vol (µL) |
| Total Binding (TB) | 100 | - | - | 50 | 100 | 250 |
| Non-Specific (NSB) | 50 | 50 (NECA) | - | 50 | 100 | 250 |
| Sample ( | 50 | - | 50 (Serial Dil.) | 50 | 100 | 250 |
Step-by-Step:
-
Pre-soak Filters: Soak GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour at 4°C. Why? This reduces the sticky radioligand binding to the filter itself, lowering background noise.
-
Prepare Dilutions:
-
i6A Series: Prepare 10-point serial dilution (1:3 or 1:10) in Assay Buffer containing 1-2% DMSO.
-
Radioligand: Dilute stock to 5x the desired final concentration (typically
value, ~1-2 nM).
-
-
Add Components: Add reagents to the 96-well plate in the order listed in the table above.
-
Initiate: Add 100 µL of membrane suspension last to start the reaction.
-
Incubate: Shake gently (200 rpm) for 60–90 minutes at 25°C .
-
Note: Equilibrium time depends on the specific receptor kinetics. 90 mins is safe for most ARs.
-
Phase 3: Termination & Counting
-
Harvest: Use a cell harvester (e.g., PerkinElmer Filtermate or Brandel).
-
Filtration: Vacuum aspirate the well contents through the PEI-soaked filters.[3]
-
Wash: Immediately wash filters 3x with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Speed is critical to prevent dissociation of bound ligand.
-
Dry: Allow filters to dry at room temperature or 50°C for 30 mins.
-
Scintillation: Apply MeltiLex solid scintillant or add 50 µL liquid cocktail per well.
-
Count: Read on a MicroBeta or TopCount scintillation counter (1 min/well).
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from membrane preparation to data analysis.
Data Analysis
-
Calculate Specific Binding:
[3] -
Normalize: Convert CPM to % Specific Binding for each concentration of i6A.
-
Curve Fitting: Use non-linear regression (One-site competition model) in software like GraphPad Prism.
-
Determine
: Convert the observed to the absolute affinity constant using the Cheng-Prusoff Equation :
Expert Insights & Troubleshooting
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (>20%) | Radioligand sticking to filters. | Ensure filters are soaked in 0.3% PEI for at least 1 hour. |
| Low Signal Window | Receptor degradation or low expression. | Use fresh protease inhibitors. Verify receptor expression via Saturation Binding ( |
| Inconsistent Replicates | Pipetting error or incomplete washing. | Use a multichannel pipette. Ensure wash buffer is ice-cold to freeze dissociation. |
| i6A Precipitation | High concentration in aqueous buffer. | Ensure DMSO concentration in the final assay well is <2%. Check i6A solubility limit. |
| Endogenous Interference | Adenosine present in membrane prep. | Mandatory: Add Adenosine Deaminase (ADA) (2 U/mL) to the assay buffer. |
Scientific Note on GTP:
If
References
-
BindingDB. Assay Method Information: Radioligand Binding Assay for Adenosine Receptors.Link
-
National Institutes of Health (NIH). Radioligand binding methods: practical guide and tips. PubMed Central. Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol: Filtration Method.Link
-
Tocris Bioscience. Adenosine Receptor Agonists and Antagonists: Product Guide.Link
-
BroadPharm. N6-(3-Methyl-2-butenyl)adenosine Product Data and Solubility.Link
How to dissolve n-(3-Methylbutyl)adenosine for in vitro experiments
Application Note: Optimized Solubilization and Delivery of -(3-Methylbutyl)adenosine for In Vitro Bioassays
Abstract & Core Directive
This guide provides a definitive, standardized protocol for dissolving i6A, emphasizing a DMSO-based stock strategy followed by constant-solvent serial dilution . This method ensures that all experimental wells contain an identical, non-toxic concentration of vehicle (<0.1% DMSO), eliminating solvent artifacts.
Physicochemical Profile
Understanding the molecule is the first step to successful dissolution. The isopentenyl group at the
| Parameter | Data |
| Compound Name | |
| Synonyms | i6A, |
| CAS Number | 7724-76-7 |
| Molecular Formula | |
| Molecular Weight | 335.36 g/mol |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility Limit (DMSO) | ~20 mg/mL (~60 mM) |
| Solubility (Water/PBS) | Poor (< 1 mg/mL); prone to precipitation |
| Storage (Solid) | -20°C, desiccated |
| Storage (Stock Solution) | -20°C or -80°C (stable for >6 months) |
Solubility Strategy & Causality
The "Hydrophobic Trap"
Researchers often attempt to dissolve i6A directly in cell culture media or PBS to avoid organic solvents. Do not do this. The hydrophobic side chain will prevent true dissolution, creating a suspension of micro-crystals. These crystals settle on cells, causing localized toxicity spikes or failing to interact with receptors, rendering the experiment invalid.
The DMSO-First Approach
-
Primary Solubilization: We utilize anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration Master Stock. DMSO disrupts the crystal lattice effectively.
-
Vehicle Consistency: To prevent DMSO toxicity from confounding results, the final concentration of DMSO in the cell culture well must be kept below 0.1% (v/v) .
-
Dilution Logic: Serial dilutions should be performed in DMSO , not in media. If you dilute the stock into media stepwise, the intermediate concentrations often hit the "solubility cliff," causing precipitation before the drug reaches the cells.
Protocol 1: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, high-concentration stock solution.
Materials:
- -(3-Methylbutyl)adenosine (Solid powder)
-
Anhydrous DMSO (Cell Culture Grade,
99.9%) -
Vortex mixer
-
Amber glass vials or polypropylene microcentrifuge tubes (DMSO compatible)
Procedure:
-
Calculate: Determine the mass required.
-
Target Concentration: 50 mM
-
Target Volume: 1 mL
-
Calculation:
.
-
-
Weigh: Accurately weigh 16.8 mg of i6A powder into a sterile tube.
-
Note: If you weigh a different amount (e.g., 10 mg), adjust the DMSO volume: Volume (mL) = Mass (mg) / 16.77.
-
-
Dissolve: Add 1.0 mL of anhydrous DMSO.
-
Mix: Vortex vigorously for 30-60 seconds. The solution should be perfectly clear and colorless.
-
Troubleshooting: If particles remain, warm the tube to 37°C for 5 minutes and vortex again.
-
-
Aliquot: Dispense into small aliquots (e.g., 50
L) to avoid repeated freeze-thaw cycles. -
Store: Label as "50 mM i6A in DMSO" and store at -20°C.
Protocol 2: Serial Dilution & Cell Treatment (The "1000x" Method)
Objective: Deliver the drug to cells while maintaining a constant 0.1% DMSO level in all wells (including control).
Experimental Setup:
-
Target Final Concentrations: 0.1, 1.0, 10, and 50
M. -
Cell Media Volume: 1 mL per well (e.g., 12-well plate).
Methodology (The 1000x Stock Approach):
Instead of diluting the drug directly into the media, we prepare "1000x" working stocks in DMSO. We then add 1
| Target Final Conc. (Media) | Required Working Stock (in DMSO) | Preparation of Working Stock |
| 50 | 50 mM | Use Master Stock directly. |
| 10 | 10 mM | 20 |
| 1.0 | 1 mM | 10 |
| 0.1 | 0.1 mM | 10 |
| 0 | 0 mM | Pure DMSO only. |
Cell Treatment Steps:
-
Seed cells and allow them to adhere (usually 24 hours).
-
Prepare fresh cell culture media (pre-warmed to 37°C).
-
Rapid Dispersion:
-
Pipette 1
L of the specific Working Stock (from table above) into 1 mL of fresh media. -
Crucial: Vortex the media immediately or pipette up and down vigorously to disperse the hydrophobic compound before it can precipitate.
-
-
Aspirate old media from cells and replace with the new drug-containing media.
-
Validation: Inspect wells under a microscope after 1 hour. You should see cells, but no floating crystals or black dots (precipitate).
Visualization of Workflows
Diagram 1: Solubilization and Storage Workflow
This diagram illustrates the critical path from solid powder to stable aliquots.
Caption: Figure 1. Preparation of the Master Stock Solution. The use of DMSO is mandatory to overcome the hydrophobicity of the isopentenyl chain.
Diagram 2: The "1000x" Serial Dilution Strategy
This diagram demonstrates how to maintain constant vehicle concentration.
Caption: Figure 2. The Constant-Vehicle Dilution Method. By performing serial dilutions in DMSO first, every cell culture well receives the exact same concentration of solvent (0.1%), eliminating toxicity variables.
Quality Control & Troubleshooting
| Observation | Cause | Solution |
| Cloudiness in Stock | Incomplete dissolution or water contamination in DMSO. | Warm to 37°C. Ensure DMSO is anhydrous (fresh bottle). |
| Crystals in Media | "Crashing out" due to low solubility in water. | Ensure rapid mixing when adding DMSO stock to media. Do not exceed 50-100 |
| Cell Death in Control | DMSO concentration too high (>0.5%). | Check calculations. Ensure the dilution factor is at least 1:1000 (0.1%). |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11256139, N6-Isopentenyladenosine. Retrieved from [Link]
-
Yamagami, R., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces co-transcriptional i6A incorporation into ribosomal RNAs. RNA.[1] Retrieved from [Link]
Using n-(3-Methylbutyl)adenosine in a cardiac ischemia-reperfusion injury model.
Application Note: Cardioprotection via -(3-Methylbutyl)adenosine (iPA) in Ischemia-Reperfusion Models
Target Audience:Executive Summary
Ischemia-reperfusion (I/R) injury remains a critical challenge in cardiology, characterized by calcium overload, oxidative stress, and mitochondrial dysfunction following the restoration of blood flow to ischemic tissue.
This application note details the use of iPA as a pharmacological preconditioning agent. Unlike non-selective adenosine, iPA’s hydrophobic
Mechanistic Rationale
The cardioprotective efficacy of iPA relies on its ability to mimic "ischemic preconditioning." By binding to G-protein-coupled A1 and A3 receptors prior to or during the onset of reperfusion, iPA triggers a kinase cascade that preserves mitochondrial integrity.
Key Signaling Pathway
-
Ligand Binding: iPA binds A3AR (and A1AR) on the cardiomyocyte surface.
-
G-Protein Activation:
subunits inhibit Adenylyl Cyclase (reducing cAMP) and activate the RISK Pathway . -
Kinase Cascade: Activation of PI3K/Akt and ERK1/2.
-
Mitochondrial Effector: Phosphorylation of GSK-3
(inhibition) and opening of mitochondrial channels (mKATP) . -
Outcome: Prevention of Mitochondrial Permeability Transition Pore (mPTP) opening, reduction of ROS generation, and inhibition of apoptosis.
Figure 1: The signal transduction pathway of iPA-mediated cardioprotection. Note the convergence on the mitochondrial
Compound Preparation & Handling[2][3][4][5]
iPA is hydrophobic compared to native adenosine. Proper solubilization is critical to prevent micro-precipitation in aqueous perfusion buffers, which can cause embolic artifacts in isolated hearts.
Stock Solution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Molecular Weight of iPA
335.38 g/mol . -
Dissolve 3.35 mg of iPA in 1 mL of anhydrous DMSO.
-
-
Storage: Aliquot into light-protected vials (amber tubes) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution (Perfusate)
-
Target Concentration: 0.1
M to 1.0 M (High nanomolar affinity). -
Vehicle Control: The final DMSO concentration in the heart perfusate must be
. -
Preparation: Dilute the stock 1:10,000 into Krebs-Henseleit buffer immediately before use. Vortex vigorously.
Protocol A: Ex Vivo Langendorff Perfusion (Screening Model)
The Langendorff model allows for the isolation of intrinsic cardiac responses without systemic neurohormonal interference.
Materials
-
Buffer: Krebs-Henseleit (KH) Buffer (mM): NaCl 118, KCl 4.7,
1.2, 1.2, 25, 1.25, Glucose 11. pH 7.4 when gassed with 95% /5% . -
Apparatus: Radnoti or ADInstruments Langendorff system.
Step-by-Step Workflow
-
Harvest: Anesthetize rat/mouse (e.g., Pentobarbital 60 mg/kg). Rapidly excise the heart and arrest in ice-cold KH buffer.
-
Cannulation: Cannulate the aorta within 2 minutes. Retrograde perfuse at constant pressure (70-80 mmHg ).
-
Instrumentation: Insert a fluid-filled balloon into the Left Ventricle (LV) to measure Left Ventricular Developed Pressure (LVDP). Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.
-
Stabilization (20 min): Perfuse with standard KH buffer. Exclude hearts with Heart Rate < 200 bpm (rat) or arrhythmias.
-
Drug Treatment (Preconditioning): Switch to KH buffer containing 0.5
M iPA for 15 minutes . -
Washout (Optional): 5-10 minutes of drug-free buffer (to test memory effect) or proceed directly to ischemia.
-
Global Ischemia (30 min): Halt perfusion completely. Maintain heart temperature at 37°C using a water-jacketed chamber (Critical: Hypothermia protects the heart and confounds results).
-
Reperfusion (60-120 min): Restore flow with standard KH buffer.
Figure 2: Experimental timeline for iPA preconditioning in the Langendorff model.
Protocol B: In Vivo LAD Ligation (Translational Model)
This model validates efficacy in a systemic context.
Surgical Procedure[6]
-
Anesthesia: Isoflurane (2% induction, 1.5% maintenance). Mechanical ventilation is mandatory.
-
Thoracotomy: Left 4th intercostal space. Expose the heart.
-
Ligation: Pass a 6-0 Prolene suture under the Left Anterior Descending (LAD) coronary artery.
-
Snare Method: Use a PE-10 tube to create a reversible snare.
-
-
Administration: Administer iPA (0.1 mg/kg) intravenously (tail vein or jugular) 15 minutes prior to tightening the snare.
-
Ischemia (30-45 min): Tighten snare. Verify ischemia by pallor (whitening) of the LV and ST-segment elevation on ECG.
-
Reperfusion (24 hours): Release snare. Verify reactive hyperemia (reddening). Close chest.
-
Analysis: After 24h, re-occlude LAD, inject Evans Blue (stains non-risk area), then slice heart and stain with TTC (stains viable risk area).
Data Analysis & Interpretation
Quantitative Endpoints
Compare the iPA-treated group against Vehicle Control.
| Endpoint | Method | Expected Effect of iPA |
| Infarct Size | TTC Staining (Triphenyltetrazolium chloride) | Reduction (White necrotic tissue decreases relative to Area at Risk) |
| LVDP Recovery | Pressure Balloon (Langendorff) | Improved (Higher developed pressure post-ischemia) |
| LVEDP | Pressure Balloon (Langendorff) | Reduced (Prevents diastolic contracture/stiffening) |
| LDH Release | Enzymatic Assay of Effluent | Reduced (Marker of cell necrosis) |
| Creatine Kinase | Enzymatic Assay of Effluent | Reduced |
Troubleshooting "Self-Validating" Checks
-
Validation 1 (Exclusion): If the Control group does not show >30% infarction (In Vivo) or <50% functional recovery (Ex Vivo), the ischemic insult was insufficient. Increase ischemia duration.
-
Validation 2 (Vehicle): Ensure DMSO vehicle control does not show toxicity.
-
Validation 3 (Antagonist): To prove A3AR mechanism, co-administer MRS1523 (A3 antagonist). It should abolish iPA protection.
References
-
Tracey, W. R., et al. (1998). Selective stimulation of adenosine A3 receptors with CB-MECA reduces myocardial ischemia/reperfusion injury via a mechanism which involves activation of KATP channels.[1] Cardiovascular Research. Link
-
Headrick, J. P., & Peart, J. (2003). Adenosine Receptors and Reperfusion Injury of the Heart.[2][3][4] British Journal of Pharmacology. Link
-
De Marco, C., et al. (2022).[2] Adenosine in Acute Myocardial Infarction-Associated Reperfusion Injury: Does it Still Have a Role? Frontiers in Pharmacology. Link
-
Verzijl, D., et al. (2011). Putative role of the adenosine A3 receptor in the antiproliferative action of N6-(2-isopentenyl)adenosine. Purinergic Signalling. Link
-
Bell, R. M., et al. (2011). The Langendorff technique of isolated heart perfusion.[5][6][7][8] Journal of Molecular and Cellular Cardiology. Link
Sources
- 1. Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine Receptors and Reperfusion Injury of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. adinstruments.com [adinstruments.com]
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- 8. Frontiers | Positive Inotropic Effects of ATP Released via the Maxi-Anion Channel in Langendorff-Perfused Mouse Hearts Subjected to Ischemia-Reperfusion [frontiersin.org]
Application Notes & Protocols: A Framework for In Vivo Evaluation of N-(3-Methylbutyl)adenosine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical animal studies to evaluate the adenosine analog, N-(3-Methylbutyl)adenosine. As an adenosine receptor agonist, this compound holds therapeutic potential in areas such as inflammation, pain, and cardiovascular regulation.[1][2] This guide moves beyond a simple recitation of steps, offering a strategic framework that integrates pharmacokinetic/pharmacodynamic (PK/PD) profiling, efficacy assessment in a validated inflammatory pain model, and preliminary safety evaluation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and translatability.
Introduction: The Rationale for In Vivo Characterization
Adenosine is a critical endogenous nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[2][3] These receptors are ubiquitously expressed and play key roles in regulating inflammation, immune responses, neuronal activity, and cardiovascular tone.[1][2] Specifically, activation of adenosine receptors can suppress the production of pro-inflammatory cytokines, making adenosine analogs like N-(3-Methylbutyl)adenosine promising candidates for treating inflammatory disorders.[1]
However, the therapeutic promise of any new chemical entity can only be realized through rigorous in vivo evaluation. Animal models are indispensable for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, establishing a dose-response relationship, and demonstrating efficacy in a disease-relevant context.[4][5] This guide provides a phased, logical approach to the preclinical investigation of N-(3-Methylbutyl)adenosine, using a well-established inflammatory pain model as a practical example.
The Adenosine Signaling Pathway
Adenosine receptors are coupled to different G proteins, leading to distinct downstream effects. A₁ and A₃ receptors typically couple to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase (AC), decrease cyclic adenosine monophosphate (cAMP) levels, and modulate ion channel activity.[2][6] Conversely, A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[2][7][8] This signaling cascade is central to adenosine's potent anti-inflammatory effects.[7]
Figure 1: Simplified Adenosine Signaling. A diagram illustrating the divergent pathways activated by adenosine receptor subtypes.
A Phased Approach to In Vivo Characterization
A successful preclinical program follows a logical progression from broad characterization to specific hypothesis testing. This ensures that resources are used efficiently and that each experiment builds upon the last.
Figure 2: Phased Experimental Workflow. A logical progression from PK/PD to efficacy and safety studies.
Phase 1: Pharmacokinetic (PK) and Dose-Ranging Studies
Objective: To understand the ADME properties of N-(3-Methylbutyl)adenosine and to identify a range of doses that provide systemic exposure without overt toxicity.
Rationale: An efficacy study is meaningless without understanding the drug's concentration over time in the body.[4] A PK study is essential to correlate the administered dose with plasma/tissue concentrations (exposure) and to inform the dosing regimen for subsequent experiments.[9] This initial study will be a non-terminal, sparse-sampling study in mice to minimize animal usage while generating a complete PK profile.[9]
Protocol: Single-Dose Mouse Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). Justification: This is a common, well-characterized strain for PK studies.
-
Housing: House 2-3 mice per cage to allow for acclimation and minimize stress.[9]
-
Formulation:
-
Prepare a stock solution of N-(3-Methylbutyl)adenosine in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The final DMSO concentration should be minimized to avoid vehicle-induced effects.
-
The stability and solubility of the compound in the chosen vehicle must be confirmed prior to the study.
-
-
Dose Administration:
-
Administer the compound via two common routes to assess bioavailability: intravenous (IV) via tail vein (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Include a vehicle control group for each route of administration.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 20-30 µL) from each mouse via submandibular or saphenous vein puncture.
-
A typical sampling schedule for a small molecule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Use a composite bleeding schedule where each animal is bled at only 2-3 time points to avoid excessive blood loss.[9][10]
-
Collect blood into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
-
Sample Processing & Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of N-(3-Methylbutyl)adenosine in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life) using non-compartmental analysis software.
-
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the peak exposure achieved. |
| Tₘₐₓ | Time at which Cₘₐₓ is observed | Provides information on the rate of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure over time. |
| t₁/₂ | Elimination Half-life | Determines the time required for the drug concentration to decrease by half.[11] |
| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation (AUC_PO / AUC_IV). |
| Table 1: Key Pharmacokinetic Parameters. |
Phase 2: Efficacy in an Inflammatory Pain Model
Objective: To evaluate the anti-inflammatory and analgesic efficacy of N-(3-Methylbutyl)adenosine in a validated animal model.
Model Selection Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible model of acute inflammation and inflammatory pain.[12][13][14] It is widely used to screen for compounds with anti-inflammatory activity, such as NSAIDs and adenosine agonists.[15][16] The model produces quantifiable endpoints of both edema (swelling) and mechanical hypersensitivity (pain).[17]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220 g). Justification: Rats develop a robust and consistent inflammatory response in this model.
-
Acclimation: Allow animals to acclimate to the facility and handling for at least 3-5 days. For pain assessment, acclimate them to the testing apparatus (e.g., von Frey platform) for 15-30 minutes for 2-3 days prior to the experiment.[18]
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Vehicle + Saline injection in paw.
-
Group 2 (Negative Control): Vehicle + Carrageenan injection in paw.
-
Group 3-5 (Test Article): N-(3-Methylbutyl)adenosine (Low, Mid, High Dose) + Carrageenan. Doses are selected based on PK data to provide a range of exposures.
-
Group 6 (Positive Control): Indomethacin (e.g., 5 mg/kg, PO) or another known NSAID + Carrageenan.
-
-
Experimental Procedure:
-
T₀ (Baseline): Measure the baseline paw volume using a plethysmometer and assess the baseline mechanical withdrawal threshold using von Frey filaments.[19][20][21]
-
T₀ + 30 min: Administer the vehicle, N-(3-Methylbutyl)adenosine, or positive control via the predetermined route (e.g., PO). The timing may be adjusted based on the compound's Tₘₐₓ.[12]
-
T₀ + 60 min: Induce inflammation by injecting 100 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.[12][13][15] Inject the contralateral (left) paw with 100 µL of saline.[14]
-
T₀ + 3, 4, 5 hours (Post-Carrageenan): At each time point, re-measure paw volume and mechanical withdrawal threshold.
-
-
Endpoint Measurement:
-
Edema (Inflammation): Paw volume is measured using a digital water plethysmometer.[19][22] The change in volume (mL) is calculated as (Volume at Tₓ) - (Volume at T₀). The percent inhibition of edema is calculated relative to the vehicle + carrageenan group.
-
Mechanical Allodynia (Pain): The paw withdrawal threshold (g) is determined using calibrated von Frey filaments applied to the plantar surface of the paw.[18][21] An increase in the withdrawal threshold indicates an analgesic effect.[23][24]
-
Figure 3: Efficacy Study Timeline. A visual representation of the experimental sequence.
Phase 3: Preliminary Safety & Tolerability
Objective: To assess the general safety and tolerability of N-(3-Methylbutyl)adenosine at and above the efficacious doses.
Rationale: Concurrent with efficacy studies, it is crucial to observe the animals for any adverse effects.[25] This is not a full GLP toxicology study but a necessary step to identify any acute liabilities that would preclude further development.[26] The International Council for Harmonisation (ICH) guidelines provide a framework for preclinical safety evaluation.[27][28]
Protocol: Acute Safety Observation
-
Study Design: This can be integrated into the efficacy studies or run as a separate, acute high-dose study.
-
Observations: Monitor animals closely for the first 4 hours post-dose and then daily for up to 7 days.
-
Parameters to Monitor:
-
Clinical Signs: Note any changes in posture, gait, respiration, or behavior (e.g., sedation, hyperactivity). Pay close attention to cardiovascular signs like changes in skin color, which could indicate vasodilation.[29]
-
Body Weight: Record body weight daily. A significant drop (>10%) can be an indicator of toxicity.
-
Necropsy: At the end of the study, a gross necropsy can be performed to observe any abnormalities in major organs.
-
-
Dose Selection: Test doses up to the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce life-threatening toxicity.
| Observation Category | Specific Parameters | Frequency |
| Clinical Signs | Posture, gait, activity level, respiration, tremors, convulsions | 1, 2, 4 hours post-dose, then daily |
| Physiological | Body weight, food/water intake (qualitative) | Daily |
| Cardiovascular | Skin color, heart rate (if technology available) | 1, 2, 4 hours post-dose |
| Table 2: Key Parameters for Preliminary Safety Assessment. |
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests to compare treatment groups. For paw edema and von Frey data, a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate to analyze effects across dose and time. A p-value of <0.05 is typically considered statistically significant.
-
Dose-Response Relationship: Plot the percent inhibition of edema and the increase in withdrawal threshold against the log of the dose to visualize the dose-response relationship and calculate an ED₅₀ (effective dose for 50% of maximal response), if possible.
-
PK/PD Correlation: Correlate the plasma concentration (AUC) of N-(3-Methylbutyl)adenosine with the observed efficacy endpoints. This is critical for understanding if the therapeutic effect is driven by drug exposure and helps in predicting the required clinical dose.
Conclusion
This application note provides a robust, scientifically-grounded framework for the initial in vivo characterization of N-(3-Methylbutyl)adenosine. By systematically evaluating pharmacokinetics, establishing efficacy in a relevant disease model, and monitoring for acute toxicity, researchers can generate a comprehensive data package. This phased approach ensures that decisions regarding the compound's future development are based on high-quality, interpretable data, ultimately accelerating the path from preclinical discovery to potential clinical application.
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The Journal of Immunology. (n.d.). Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. Oxford Academic. Retrieved from [Link]
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Patel, R., & Tadi, P. (2023). Adenosine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Summa Health. (n.d.). ADENOSINE. Retrieved from [Link]
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Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2017). Pharmacology of Adenosine Receptors: Recent Advancements. MDPI. Retrieved from [Link]
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Borea, P. A., Gessi, S., Merighi, S., Vincenzi, F., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1658. Retrieved from [Link]
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Dr Matt & Dr Mike. (2017, July 16). Mechanism of Action for Adenosine [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (2024, January 22). Adenosine. Retrieved from [Link]
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CVPharmacology. (n.d.). Adenosine. Retrieved from [Link]
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Hasko, G., Linden, J., & Cronstein, B. (2008). Adenosine Receptors: Expression, Function and Regulation. Nature Reviews Drug Discovery, 7(9), 759–770. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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BioMed. (n.d.). Plethysmometer for Evaluation Paw Volume. Retrieved from [Link]
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Cristalli, G., Müller, C. E., & Volpini, R. (2003). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 46(18), 3741–3766. Retrieved from [Link]
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Tosh, D. K., et al. (2014). Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series. Journal of Medicinal Chemistry, 57(13), 5859–5872. Retrieved from [Link]
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Zhang, D., & Stella, V. J. (2013). Murine Pharmacokinetic Studies. In Methods in Molecular Biology (Vol. 929, pp. 385–393). Humana Press. Retrieved from [Link]
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Bove, S. E., et al. (2003). An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. British Journal of Pharmacology, 138(4), 617–626. Retrieved from [Link]
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BioMed. (n.d.). How to conduct Von Frey Test?. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Shejawal, N., et al. (2013). A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies. Journal of Pharmacy and Bioallied Sciences, 5(2), 125–129. Retrieved from [Link]
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Jacobson, K. A., & Müller, C. E. (2016). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 7, 72. Retrieved from [Link]
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Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(3), 111–118. Retrieved from [Link]
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The Jackson Laboratory. (n.d.). Standard Operating Procedure: von Frey Test [VFT]. Retrieved from [Link]
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National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Models of Pain. In Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). Retrieved from [Link]
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Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. Retrieved from [Link]
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Harvard Apparatus. (n.d.). Plethysmometer for Evaluating Paw Volume. Retrieved from [Link]
-
Deuis, J. R., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. In Methods in Molecular Biology (Vol. 1547, pp. 201–208). Humana Press. Retrieved from [Link]
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Antonioli, L., et al. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology, 10, 1229. Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]
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International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. Retrieved from [Link]
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International Mouse Phenotyping Consortium. (n.d.). Von Frey Test Protocol. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test. Retrieved from [Link]
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Patil, M. B., et al. (2011). Buzzer-Assisted Plethysmometer for the Measurement of Rat Paw Volume. Indian Journal of Pharmaceutical Education and Research, 45(2), 174-177. Retrieved from [Link]
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ProACLS. (2017, February 26). Adenosine (ACLS Pharmacology) | Training Video [Video]. YouTube. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved from [Link]
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Orchid Scientific. (n.d.). Plethysmometer - For screening of inflammation or oedema in mouse or rat. Retrieved from [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]
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ResearchGate. (2021). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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- 23. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
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- 29. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Western Blotting Protocol for Detecting Downstream Effects of N-(3-Methylbutyl)adenosine
Abstract
This application note provides a comprehensive, field-tested protocol for investigating the downstream cellular effects of N-(3-Methylbutyl)adenosine, a synthetic adenosine analog. As an adenosine analog, this compound is predicted to interact with G protein-coupled adenosine receptors (A1, A2A, A2B, A3), thereby modulating key intracellular signaling pathways.[1][2] This guide details a robust Western blotting workflow designed to detect changes in the phosphorylation status of critical signaling proteins, including CREB and ERK1/2, which are downstream of adenosine receptor activation.[3][4][5] The protocol emphasizes experimental design, critical controls, and step-by-step execution to ensure data integrity and reproducibility for researchers in pharmacology and drug development.
Background: Postulated Signaling Pathways
Adenosine receptors are classic G protein-coupled receptors (GPCRs) that play pivotal roles in various physiological processes.[2] N-(3-Methylbutyl)adenosine, by mimicking endogenous adenosine, is expected to activate these receptors. The A2A and A2B receptor subtypes are coupled to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate a host of downstream targets.
Two of the most prominent and well-characterized downstream pathways influenced by adenosine receptor activation are:
-
The cAMP/PKA/CREB Pathway: Activated PKA phosphorylates the cAMP response element-binding protein (CREB) at the critical Serine-133 residue.[3] Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of genes involved in cellular proliferation, survival, and differentiation.
-
The MAPK/ERK Pathway: Adenosine receptor activation, particularly through A2A and A2B receptors, can also modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[3][4][5] This can lead to the phosphorylation of ERK1 (p44) and ERK2 (p42) at Threonine-202 and Tyrosine-204, respectively. Activated ERK (p-ERK) regulates a wide array of cellular processes.
Therefore, this protocol will focus on detecting Phospho-CREB (Ser133) and Phospho-ERK1/2 (Thr202/Tyr204) as primary readouts for N-(3-Methylbutyl)adenosine activity.
Caption: Postulated signaling pathways of N-(3-Methylbutyl)adenosine.
Experimental Design and Controls: A Self-Validating System
To ensure the trustworthiness of the results, a robust experimental design with rigorous controls is paramount.
-
Dose-Response: Test a range of N-(3-Methylbutyl)adenosine concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to determine the EC50 (half-maximal effective concentration).
-
Time-Course: Phosphorylation events are often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) at an effective concentration to identify the peak response time.
-
Vehicle Control: This is the most critical negative control. Treat cells with the same solvent used to dissolve N-(3-Methylbutyl)adenosine (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Positive Control: Use a known activator of the target pathways, such as Forskolin (a direct adenylyl cyclase activator) for the p-CREB pathway, or Phorbol 12-myristate 13-acetate (PMA) for the p-ERK pathway, to confirm that the cellular machinery and detection system are working correctly.
-
Total Protein Analysis: For every phospho-protein blot, you must also probe for the corresponding total protein (Total CREB, Total ERK1/2). This is essential for normalization and confirms that any observed changes in phosphorylation are not due to changes in the total amount of the protein.
-
Loading Control: A loading control, such as β-Actin or GAPDH, should be used to ensure equal protein loading across all lanes.
Detailed Western Blotting Protocol
This protocol is optimized for cultured mammalian cells (e.g., HEK293, HeLa, SH-SY5Y).
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and flasks/plates.
-
Compound: N-(3-Methylbutyl)adenosine, dissolved in an appropriate solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail. Critical: Add inhibitors fresh just before use.
-
Protein Assay: BCA or Bradford Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-20% gradient), running buffer, loading buffer (e.g., Laemmli).
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer, transfer system (wet or semi-dry).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[9]
-
Wash Buffer: TBST.
-
Antibodies: See Table 1 for recommended primary and secondary antibodies.
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.
-
Stripping Buffer (Optional): For reprobing the same membrane.
| Antibody Target | Type | Host | Suggested Dilution | Supplier Example (Cat. #) |
| Phospho-CREB (Ser133) | Monoclonal | Rabbit | 1:1000 | Cell Signaling Technology (#87G3)[10] |
| Total CREB | Polyclonal | Rabbit | 1:1000 | Thermo Fisher Scientific (PA5-85645)[11] |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Monoclonal | Rabbit | 1:2000 - 1:10000 | Proteintech (80031-1-RR)[12] |
| Total p44/42 MAPK (Erk1/2) | Monoclonal | Rabbit | 1:1000 | Cell Signaling Technology (#9102) |
| β-Actin (Loading Control) | Monoclonal | Mouse | 1:5000 | Proteintech (60004-1-Ig) |
| Anti-rabbit IgG, HRP-linked | Polyclonal | Goat/Donkey | 1:2000 - 1:5000 | Various |
| Anti-mouse IgG, HRP-linked | Polyclonal | Goat/Donkey | 1:2000 - 1:5000 | Various |
Table 1: Recommended Antibodies for Western Blot Analysis.
Step-by-Step Methodology
Caption: Experimental workflow for Western blotting.
Phase 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are at the desired confluency, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 2-4 hours. This crucial step reduces basal phosphorylation levels, increasing the signal-to-noise ratio of the treatment-induced effect.
-
Treatment: Prepare dilutions of N-(3-Methylbutyl)adenosine and controls (vehicle, positive control) in the starvation medium. Add the treatments to the respective wells and incubate for the desired time points at 37°C.
Phase 2: Protein Extraction and Quantification
-
Lysis: After treatment, immediately place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with fresh inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[13]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalization: Based on the quantification, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5 minutes. Samples can be used immediately or stored at -80°C.
Phase 3: Western Blotting
-
SDS-PAGE: Load 20-30 µg of protein per lane into an appropriate percentage polyacrylamide gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane. Ensure complete transfer by checking the gel for remaining protein (e.g., with Coomassie stain).
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CREB) at the recommended dilution (see Table 1) in 5% BSA/TBST. This is best performed overnight at 4°C with gentle agitation to ensure optimal binding.
-
Washing: Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Immediately capture the chemiluminescent signal using a digital imager or X-ray film.
Data Analysis and Interpretation
-
Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for the phosphorylated protein, total protein, and loading control in each lane.
-
Normalization: The key to accurate interpretation is proper normalization. The signal for the phosphorylated protein should be normalized to the signal for the corresponding total protein.
-
Normalized Signal = (Intensity of Phospho-Protein Band) / (Intensity of Total Protein Band)
-
-
Reprobing (Optional): To probe for total protein on the same blot, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-blocked and re-probed with the total protein antibody.[14] Alternatively, running duplicate gels is a more robust approach.
-
Presentation: Plot the normalized signal (as fold-change relative to the vehicle control) against the concentration or time.
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| No Signal or Weak Signal | Inactive compound; Insufficient protein load; Suboptimal antibody concentration; Phosphatases active during lysis. | Verify compound activity with positive controls; Increase protein load to 30 µg; Optimize antibody dilution; ALWAYS use fresh phosphatase inhibitors on ice.[9] |
| High Background | Insufficient blocking; Blocking agent issue (milk); Antibody concentration too high; Insufficient washing. | Increase blocking time to 1.5 hours; Switch to 5% BSA for phospho-antibodies; Titrate primary antibody; Increase number and duration of TBST washes.[15] |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation. | Use a highly validated monoclonal antibody; Ensure protease inhibitors are used and samples are kept cold. |
| Uneven Bands (Smiling) | Gel running too fast/hot. | Run the gel at a lower voltage in a cold room or with a cooling pack.[15] |
References
-
ResearchGate. (n.d.). A2a receptor signaling pathways. Retrieved February 7, 2026, from [Link]
-
Young, H. W., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology. [Link]
-
ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved February 7, 2026, from [Link]
-
EM-Cases. (2025). What is the mechanism of action of adenosine for supraventricular tachycardia (SVT)?. Retrieved February 7, 2026, from [Link]
-
Gessi, S., et al. (2018). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Molecules. [Link]
-
ResearchGate. (n.d.). A2A adenosine receptors-triggered signal transduction cascade in cancer. Retrieved February 7, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). Adenosine. StatPearls. [Link]
-
Summa Health. (n.d.). ADENOSINE. Retrieved February 7, 2026, from [Link]
-
Frontiers. (n.d.). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Retrieved February 7, 2026, from [Link]
-
Fredholm, B. B., et al. (2011). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences. [Link]
-
Nam, H. W., et al. (2017). Adenosine A2A receptor and ERK-driven impulsivity potentiates hippocampal neuroblast proliferation. Translational Psychiatry. [Link]
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 7, 2026, from [Link]
-
Shukla, A. K. (2020). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. STAR Protocols. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2017). A2B adenosine receptor signaling and regulation. Frontiers in Pharmacology. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved February 7, 2026, from [Link]
-
Dr Matt & Dr Mike. (2017, July 16). Mechanism of Action for Adenosine. YouTube. [Link]
-
Protocol Online. (2016). phospho-creb western blotting. Retrieved February 7, 2026, from [Link]
-
Strohmeier, G. R., et al. (1995). The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia. The Journal of biological chemistry. [Link]
-
Epperson, S. A., et al. (2009). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Cell Physiology. [Link]
-
CV Pharmacology. (n.d.). Adenosine. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Western blot demonstrating induction of CREB, phosphorylated at Ser-133. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved February 7, 2026, from [Link]
-
Barletta, M. F., et al. (2018). The A2B Adenosine Receptor Modulates the Epithelial–Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells. Frontiers in Pharmacology. [Link]
Sources
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- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. CV Pharmacology | Adenosine [cvpharmacology.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-CREB (Ser133) Polyclonal Antibody | Invitrogen (PA5-85645) [thermofisher.com]
- 12. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
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Application Notes & Protocols: A Guide to Studying GPCR Signaling with n-(3-Methylbutyl)adenosine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of n-(3-Methylbutyl)adenosine, an adenosine analog, as a pharmacological tool to investigate G-protein coupled receptor (GPCR) signaling. We delve into the foundational principles of adenosine receptor signaling, present detailed, self-validating protocols for receptor binding and functional assays, and offer insights into data interpretation. The methodologies described herein are designed to empower researchers to meticulously characterize the pharmacological profile of n-(3-Methylbutyl)adenosine or similar ligands, elucidating receptor selectivity, potency, and functional efficacy across the primary G-protein signaling cascades.
Introduction: The Significance of Adenosine Analogs in GPCR Research
Adenosine is a ubiquitous purine nucleoside that plays a critical role in cellular energy metabolism and acts as a key signaling molecule in virtually every physiological system.[1] Its effects are mediated by four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][3] These receptors are integral to a vast array of cellular processes and represent significant targets for therapeutic intervention in conditions ranging from inflammation and cancer to cardiovascular and neurodegenerative disorders.[2][4][5][6][7]
N-(3-Methylbutyl)adenosine is a synthetic analog of adenosine.[8] Such analogs are invaluable tools in pharmacology because they can exhibit modified stability, potency, and selectivity for specific adenosine receptor (AR) subtypes compared to the endogenous ligand. By systematically studying compounds like n-(3-Methylbutyl)adenosine, researchers can dissect the complex signaling networks governed by adenosine receptors and screen for novel therapeutic leads.
The central objective of this guide is to provide a robust experimental framework to answer three fundamental questions about a given adenosine analog:
-
Receptor Affinity & Selectivity: Which adenosine receptor subtype(s) does it bind to, and with what affinity?
-
Functional Activity: Does it activate (agonist), block (antagonist), or reduce basal signaling (inverse agonist) of the receptor?
-
Signaling Pathway Preference: Which downstream intracellular signaling cascade(s) does it modulate?
The Landscape of Adenosine Receptor Signaling
Adenosine receptors transduce extracellular signals by coupling to heterotrimeric G-proteins, which are broadly classified into Gs (stimulatory), Gi (inhibitory), and Gq (q-class) families.[9] The specific G-protein engaged by a receptor dictates the downstream cellular response.
-
A1 and A3 Receptors: These receptors preferentially couple to the Gi/o family of G-proteins.[5][10] Activation of Gi inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[11]
-
A2A and A2B Receptors: These receptors primarily couple to Gs proteins .[10] Gs activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[11]
-
Gq Coupling: Certain adenosine receptors, notably the A3 receptor in some cellular contexts, can also couple to Gq proteins .[4][7] Gq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[12]
This differential coupling provides a clear experimental strategy: by measuring changes in cAMP and intracellular calcium, we can determine the signaling profile of an adenosine receptor ligand.
Experimental Strategy: A Step-Wise Approach to Pharmacological Characterization
A thorough characterization of n-(3-Methylbutyl)adenosine requires a multi-assay approach. The workflow begins with determining its binding characteristics and progresses to quantifying its functional effects on downstream signaling pathways. This integrated approach ensures a comprehensive understanding of the compound's mechanism of action.
Detailed Experimental Protocols
The following protocols are designed for execution in 96-well plate formats, suitable for dose-response analyses.
Protocol 1: Radioligand Competition Binding Assay
Principle: This assay quantifies the affinity of n-(3-Methylbutyl)adenosine (the "competitor") for a specific adenosine receptor subtype. It measures the ability of increasing concentrations of the unlabeled test compound to displace a known, subtype-selective radiolabeled ligand from the receptor.[13] The concentration of n-(3-Methylbutyl)adenosine that displaces 50% of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).
Causality Behind Choices:
-
Cell Membranes vs. Whole Cells: Using membranes from cells overexpressing a single receptor subtype isolates the target and eliminates confounding factors from other cellular processes.
-
Subtype-Selective Radioligands: Using a radioligand with high affinity and selectivity for the target receptor (e.g., [3H]CPX for A1, [3H]CGS 21680 for A2A, [3H]-MRE 3008F20 for A3) is crucial for accurate results.[14][15][16]
-
Non-Specific Binding: Defining non-specific binding with a high concentration of a standard, non-radioactive ligand is essential to distinguish true receptor binding from binding to other components like the filter plate.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well format):
-
Prepare serial dilutions of n-(3-Methylbutyl)adenosine in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for Total Binding) or a saturating concentration of a non-radiolabeled standard antagonist (e.g., 10 µM XAC, for Non-Specific Binding).
-
50 µL of the appropriate n-(3-Methylbutyl)adenosine dilution.
-
50 µL of the radioligand at a concentration near its Kd (e.g., [3H]CPX for A1).
-
50 µL of diluted cell membranes (typically 10-50 µg protein/well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Quickly wash each filter with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of n-(3-Methylbutyl)adenosine.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (for Gs and Gi Signaling)
Principle: This functional assay measures the consequence of receptor activation on the primary downstream effector of Gs and Gi proteins, adenylyl cyclase.[17] Commercial kits, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC), provide a sensitive readout of intracellular cAMP levels.[11][18]
Causality Behind Choices:
-
Forskolin for Gi-Coupled Receptors: Gi activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme must first be stimulated. Forskolin directly activates most adenylyl cyclase isoforms, creating an elevated cAMP level that can then be inhibited by a Gi-coupled agonist.[19]
-
PDE Inhibitors: Cyclic AMP is rapidly degraded by phosphodiesterases (PDEs). Including a PDE inhibitor like IBMX or rolipram in the assay buffer prevents this degradation, amplifying the signal and increasing the assay window.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the adenosine receptor of interest into a 96-well cell culture plate and grow to ~90% confluency.
-
On the day of the experiment, remove the culture medium and replace it with stimulation buffer (e.g., HBSS containing a PDE inhibitor like 500 µM IBMX).
-
-
Agonist Stimulation:
-
Prepare serial dilutions of n-(3-Methylbutyl)adenosine.
-
For Gs-coupled receptors (A2A, A2B): Add the diluted compound directly to the cells.
-
For Gi-coupled receptors (A1, A3): Add the diluted compound to the cells along with a sub-maximal concentration of forskolin (e.g., 1-5 µM, to be optimized).
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., Cisbio HTRF, DiscoverX cAMP Hunter).
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel.
-
For Gs agonism: Plot the cAMP concentration against the log concentration of n-(3-Methylbutyl)adenosine. Fit the data to determine the EC50 (potency) and Emax (efficacy).
-
For Gi agonism: Plot the percent inhibition of the forskolin-stimulated response against the log concentration of n-(3-Methylbutyl)adenosine. Fit the data to determine the IC50 (potency) and Emax (efficacy).
-
Protocol 3: Intracellular Calcium Mobilization Assay (for Gq Signaling)
Principle: This assay detects the activation of Gq-coupled receptors by measuring the resulting transient increase in intracellular calcium.[12][20] Cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca2+. A fluorescence plate reader with an integrated liquid handling system is used to add the compound and monitor the fluorescence signal in real-time.[21]
Causality Behind Choices:
-
Calcium-Free Buffer: The initial, rapid peak of calcium comes from intracellular stores (the endoplasmic reticulum). Performing the assay in a buffer with low or no extracellular calcium helps isolate the Gq-mediated signal from other potential calcium entry pathways.
-
Real-Time Reading: The calcium transient is rapid, peaking within seconds and decaying over minutes. A kinetic read is essential to capture the maximum response.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the adenosine receptor of interest (e.g., A3) onto a 96-well, black-walled, clear-bottom cell culture plate.
-
-
Dye Loading:
-
Remove the culture medium.
-
Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit) to each well. Probenecid is often included to prevent the cells from pumping the dye out.[21]
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation 3, FLIPR).
-
Set the instrument to take a baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated pipettor then adds the serially diluted n-(3-Methylbutyl)adenosine to the wells.
-
Continue to record the fluorescence intensity kinetically for an additional 2-3 minutes.
-
-
Data Analysis:
-
For each well, calculate the maximum change in fluorescence (Peak - Baseline).
-
Plot the peak fluorescence response against the log concentration of n-(3-Methylbutyl)adenosine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy).
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in tables for clear comparison. This allows for the construction of a comprehensive pharmacological profile.
Table 1: Hypothetical Binding Affinity Profile of n-(3-Methylbutyl)adenosine
| Receptor Subtype | Radioligand Used | Ki (nM) ± SEM |
| Human A1 | [3H]DPCPX | 850 ± 75 |
| Human A2A | [3H]CGS 21680 | > 10,000 |
| Human A2B | N/A (low affinity) | > 10,000 |
| Human A3 | [3H]MRE 3008F20 | 15 ± 2.1 |
Interpretation: The data in this hypothetical table suggests that n-(3-Methylbutyl)adenosine is a potent and highly selective ligand for the human A3 adenosine receptor, with over 50-fold selectivity against the A1 receptor and negligible affinity for A2A and A2B receptors.
Table 2: Hypothetical Functional Activity Profile of n-(3-Methylbutyl)adenosine
| Assay | Receptor Target | Measured Parameter | Potency (EC50/IC50, nM) | Efficacy (% of Control Agonist) |
| cAMP Inhibition | Human A3 | Inhibition of Forskolin-Stimulated cAMP | 25 ± 3.5 | 98% |
| Calcium Mobilization | Human A3 | Increase in Intracellular Ca²⁺ | 150 ± 22 | 85% |
| cAMP Stimulation | Human A2A | Increase in cAMP | > 10,000 | N/A |
Interpretation: This functional data corroborates the binding results. N-(3-Methylbutyl)adenosine acts as a potent, full agonist at the A3 receptor via the Gi pathway (cAMP inhibition). It is also an agonist via the Gq pathway (calcium mobilization), though with lower potency, suggesting potential biased agonism. It shows no functional activity at the Gs-coupled A2A receptor, confirming its selectivity.
Conclusion and Future Perspectives
This guide outlines a validated, logical workflow for using n-(3-Methylbutyl)adenosine to probe adenosine receptor signaling. By employing radioligand binding, cAMP, and calcium mobilization assays, researchers can effectively determine its affinity, selectivity, potency, and signaling pathway preferences. The insights gained from such studies are fundamental to understanding the physiological roles of adenosine receptors and for the development of novel, receptor-subtype-selective therapeutics.
Further investigations could explore more nuanced aspects of GPCR signaling, such as β-arrestin recruitment assays to investigate biased agonism, or downstream pathway analysis, such as measuring ERK1/2 phosphorylation, to build a more complete picture of the cellular consequences of receptor activation.
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Latorraca, N. R., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology. [Link]
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Baraldi, P. G., et al. (2008). The A3 adenosine receptor: an enigmatic player in cell biology. British Journal of Pharmacology. [Link]
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Wikipedia. Adenosine A3 receptor. Wikipedia. [Link]
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Eddy, M. (2018). New Tools for Understanding Allosteric Signaling in G Protein Coupled Receptors. LabRoots. [Link]
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Gessi, S., et al. (2004). Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells. British Journal of Pharmacology. [Link]
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Wright, S. C., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]
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Tosh, D. K., et al. (2023). First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences. Journal of Medicinal Chemistry. [Link]
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Tautermann, C. S. (2014). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]
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Li, Q., et al. (2018). On the G protein-coupling selectivity of the native A2B adenosine receptor. Purinergic Signalling. [Link]
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Al-Nasser, I. A., & O'Regan, M. H. (1993). Radioligand binding to adenosine receptors and adenosine uptake sites in different brain regions of normal and narcoleptic dogs. Neurochemical Research. [Link]
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Aguinaga, D., et al. (2014). New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. Frontiers in Pharmacology. [Link]
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Du, L., et al. (2021). Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation. Molecular Pharmacology. [Link]
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Kumar, S., & Sharma, S. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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Eurofins. A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. DiscoveRx Corporation. [Link]
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PubChem. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-. National Center for Biotechnology Information. [Link]
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Fishman, P., & Bar-Yehuda, S. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Pharmaceuticals. [Link]
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Călinescu, O., et al. (2021). Biophysical Dissection of Isolated GPCRs: The Adenosine A2A Receptor under the Bistouries. International Journal of Molecular Sciences. [Link]
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Qu, X., et al. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Metabolites. [Link]
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Miao, Y., & McCammon, J. A. (2019). Mechanistic Insights into Specific G Protein Interactions with Adenosine Receptors Revealed by Accelerated Molecular Simulations. bioRxiv. [Link]
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Liu, H., et al. (2024). Adenosine Encapsulation and Characterization through Layer-by-Layer Assembly of Hydroxypropyl-β-Cyclodextrin and Whey Protein Isolate as Wall Materials. Molecules. [Link]
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ResearchGate. Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. ResearchGate. [Link]
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Melman, N., et al. (1997). Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Böhm, M., et al. (1990). Adenosine inhibits the positive inotropic effect of 3-isobutyl-1-methylxanthine in papillary muscles without effect on cyclic AMP or cyclic GMP. British Journal of Pharmacology. [Link]
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Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]
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Spallotta, F., et al. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences. [Link]
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UniProt. ADORA3 - Adenosine receptor A3 - Homo sapiens (Human). UniProtKB. [Link]
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Anborgh, P. H., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
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Latorraca, N. R., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Feoktistov, I., et al. (1997). Adenosine A2B receptors: a novel therapeutic target in asthma? Trends in Pharmacological Sciences. [Link]
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PAINWeek. (2022). The Adenosine Receptor System. YouTube. [Link]
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ResearchGate. Scheme summarizing the G-protein-mediated signaling output of adenosine... ResearchGate. [Link]
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Graham, E. S., et al. (2025). Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. Methods in Molecular Biology. [Link]
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Mustafa, S. J., et al. (2009). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences. [Link]
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Kaleta, A., et al. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters. [Link]
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Arenas, G., et al. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules. [Link]
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Valdés-Tresanco, M. E., et al. (2021). Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents. Molecules. [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]
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Montana Molecular. (2025). Phosphorylation of key serines in the GLP-1R receptor C-terminus - an interesting tail. Montana Molecular. [Link]
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Zhang, X., et al. (2021). Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima. Journal of Biological Chemistry. [Link]
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Application Notes & Protocols: Flow Cytometry Analysis of Cells Treated with N-(3-Methylbutyl)adenosine
I. Introduction: Unveiling the Cellular Impact of an Adenosine Analog
N-(3-Methylbutyl)adenosine is a synthetic analog of adenosine, a fundamental purine nucleoside involved in a vast array of physiological processes.[1] Adenosine itself is a critical signaling molecule that modulates cellular functions ranging from energy metabolism to neurotransmission and immune responses by interacting with four G-protein coupled receptors: A1, A2A, A2B, and A3.[2][3][4][5] In the context of oncology, the tumor microenvironment is often characterized by high concentrations of adenosine, which can suppress anti-tumor immunity and promote angiogenesis and metastasis.[6] Consequently, adenosine analogs are of significant interest in drug development for their potential to modulate these pathways.[1][7]
Flow cytometry is a powerful, high-throughput technology that enables the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam.[8][9] This makes it an indispensable tool for dissecting the cellular effects of novel compounds like N-(3-Methylbutyl)adenosine. By employing specific fluorescent probes, we can quantify key cellular events such as apoptosis, cell cycle progression, and proliferation, providing a detailed picture of the compound's mechanism of action.
This guide provides a comprehensive framework for designing, executing, and interpreting flow cytometry experiments to characterize the effects of N-(3-Methylbutyl)adenosine. We will delve into the rationale behind protocol choices, offer step-by-step methodologies, and present data visualization strategies to ensure robust and reproducible results.
II. Scientific Foundation: The Adenosine Signaling Pathway
To understand the potential effects of N-(3-Methylbutyl)adenosine, it is crucial to grasp the signaling cascade of its parent molecule, adenosine. Adenosine receptors are coupled to G-proteins that, upon activation, typically modulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][10]
-
A1 and A3 Receptors: Generally couple to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11]
-
A2A and A2B Receptors: Couple to stimulatory G-proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.
This modulation of cAMP levels triggers downstream signaling cascades that can profoundly influence cell fate, leading to outcomes such as cell cycle arrest, induction of apoptosis, or altered proliferation rates.[3] As an adenosine analog, N-(3-Methylbutyl)adenosine is hypothesized to engage these receptors, initiating a cascade of measurable cellular events.
Caption: Simplified adenosine signaling pathway.
III. Experimental Design: A Blueprint for Success
A well-designed experiment is critical for obtaining meaningful data. The following considerations form the foundation of a robust study.
A. Reagent Preparation and Handling
-
Compound Stock Solution: The solubility of adenosine analogs can vary. While adenosine is soluble in DMSO and water[12][13], it is crucial to verify the solubility of N-(3-Methylbutyl)adenosine. Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to maintain stability.
-
Rationale: Using a concentrated stock minimizes the final concentration of the solvent in the cell culture medium, as solvents like DMSO can have physiological effects at higher concentrations.[12]
-
-
Cell Culture Medium: Use the recommended medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics. Ensure all reagents are sterile.
B. Essential Controls
To validate your results, every experiment must include a set of controls.
| Control Type | Description | Purpose |
| Unstained Cells | Cells that have not been treated with any fluorescent dye. | To set the baseline fluorescence (autofluorescence) of the cell population and define negative gates. |
| Vehicle Control | Cells treated with the same volume of solvent (e.g., DMSO) used to dissolve the compound. | To account for any effects of the solvent on cell viability and function. This is the primary negative control. |
| Positive Control | Cells treated with a known inducer of the process being studied (e.g., Staurosporine for apoptosis, Nocodazole for G2/M cell cycle arrest). | To confirm that the staining protocol and flow cytometer are working correctly and that the cells are capable of responding as expected. |
| Single-Stain Controls | For multi-color experiments, samples stained with only one fluorescent dye each. | To calculate compensation for spectral overlap between different fluorochromes. |
C. Titration and Time-Course
It is unlikely you will observe a significant effect with a single dose and time point. A matrix experiment is essential.
-
Dose-Response: Treat cells with a range of N-(3-Methylbutyl)adenosine concentrations (e.g., from nanomolar to high micromolar) for a fixed duration (e.g., 24 or 48 hours). This will determine the effective concentration range (e.g., EC50 or IC50).
-
Time-Course: Treat cells with a fixed, effective concentration of the compound and harvest them at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This reveals the kinetics of the cellular response.
Caption: General experimental workflow for analysis.
IV. Core Protocols for Flow Cytometry
The following protocols provide detailed, step-by-step instructions for preparing and analyzing cells treated with N-(3-Methylbutyl)adenosine.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate your chosen cell line (adherent or suspension) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Adherence (for adherent cells): Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment Preparation: Prepare serial dilutions of N-(3-Methylbutyl)adenosine and control compounds in complete culture medium from your stock solution.
-
Compound Addition: Add the prepared drug solutions to the cells. Include vehicle and positive controls.
-
Incubation: Return the cells to the incubator for the desired duration as determined by your time-course experiment.
Protocol 2: Apoptosis Analysis via Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or APC) and will bind to these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells with intact membranes. It enters late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Materials:
-
Annexin V Binding Buffer (10X)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) Staining Solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest Cells: Collect both floating and adherent cells (using a gentle cell scraper or trypsin-EDTA). It is crucial to pool both populations as apoptotic cells may detach.[15]
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with 1-2 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[16]
-
Pro-Tip: The exact volumes of staining reagents may vary by manufacturer. Always follow the supplier's recommendations.
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.[15]
-
Final Volume Addition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Data Interpretation:
| Population | Annexin V Staining | PI Staining | Cellular State |
| Lower-Left Quadrant | Negative | Negative | Viable |
| Lower-Right Quadrant | Positive | Negative | Early Apoptosis |
| Upper-Right Quadrant | Positive | Positive | Late Apoptosis / Necrosis |
| Upper-Left Quadrant | Negative | Positive | Necrotic / Debris |
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Principle: PI stoichiometrically binds to double-stranded DNA. Therefore, the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase. Cells in S phase (DNA synthesis) will have an intermediate DNA content.
Materials:
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (containing PI and RNase A)
Procedure:
-
Harvest Cells: Collect approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.
-
Incubation: Incubate the cells for at least 2 hours at 4°C. Samples can be stored at -20°C for several weeks.[19]
-
Rehydration: Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol. Wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Rationale: RNase A is essential to degrade cellular RNA, ensuring that PI only stains DNA and preventing false signals.[20]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Analysis: Analyze on a flow cytometer. Use a linear scale for the DNA fluorescence channel (e.g., PE-Texas Red or PerCP-Cy5.5).
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks. The first peak represents the G0/G1 population. The second, smaller peak at approximately twice the fluorescence intensity of the first, represents the G2/M population. The area between these two peaks represents the S-phase population.
V. Data Acquisition and Analysis
-
Instrument Setup: Use appropriate laser and filter combinations for the fluorochromes in your panel.
-
Gating Strategy:
-
First, gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.
-
Next, create a singlet gate (e.g., FSC-A vs. FSC-H) to exclude cell doublets, which can be misinterpreted as G2/M cells in cell cycle analysis.
-
Finally, analyze the gated single-cell population in the relevant fluorescence channels (e.g., FITC vs. PI for apoptosis).
-
-
Quantification: Use the flow cytometry analysis software to quantify the percentage of cells in each gate or quadrant for each sample.
VI. Summarizing and Presenting Results
For clarity and comparative analysis, summarize quantitative data in tables.
Table 1: Example Apoptosis Analysis Results (Hypothetical data after 48h treatment)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| N-(3-Methylbutyl)adenosine | 1 | 85.2 ± 3.5 | 8.9 ± 1.2 | 5.9 ± 1.0 |
| N-(3-Methylbutyl)adenosine | 10 | 60.7 ± 4.2 | 25.3 ± 2.9 | 14.0 ± 2.1 |
| N-(3-Methylbutyl)adenosine | 50 | 35.1 ± 5.0 | 45.8 ± 4.5 | 19.1 ± 3.3 |
| Positive Control | - | 20.3 ± 3.8 | 50.1 ± 5.1 | 29.6 ± 4.0 |
Table 2: Example Cell Cycle Analysis Results (Hypothetical data after 24h treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| N-(3-Methylbutyl)adenosine | 1 | 58.9 ± 3.1 | 28.5 ± 2.0 | 12.6 ± 1.8 |
| N-(3-Methylbutyl)adenosine | 10 | 70.3 ± 4.0 | 15.2 ± 2.5 | 14.5 ± 1.9 |
| N-(3-Methylbutyl)adenosine | 50 | 78.6 ± 4.5 | 8.1 ± 1.7 | 13.3 ± 2.2 |
| Positive Control | - | 10.5 ± 2.2 | 15.3 ± 2.8 | 74.2 ± 4.9 |
VII. References
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Summa Health. ADENOSINE. [Link]
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Wikipedia. Adenosine. [Link]
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Labiotech.eu. Study findings could lead to new anti-cancer drugs. [Link]
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ResearchGate. The metabolite 5 '-methylthioadenosine signals through the adenosine receptor A2B in melanoma | Request PDF. [Link]
-
Frontiers. Metabolic Aspects of Adenosine Functions in the Brain. [Link]
-
LITFL. Adenosine - CCC Pharmacology. [Link]
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PMC. Assaying cell cycle status using flow cytometry. [Link]
-
YouTube. Mechanism of Action for Adenosine. [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Creative Diagnostics. Flow Cytometry: Sample Preparation Protocol. [Link]
-
NIH. Adenosine - StatPearls - NCBI Bookshelf. [Link]
-
PubMed. Stability of adenosine in infusion. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University of South Florida. Sample Preparation - USF Health. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
-
ResearchGate. (PDF) Adenosine 3',5'-Phosphate in Biological Materials. [Link]
-
MDPI. Adenosine Encapsulation and Characterization through Layer-by-Layer Assembly of Hydroxypropyl-β-Cyclodextrin and Whey Protein Isolate as Wall Materials. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. [Link]
-
European Pharmaceutical Review. Application of flow cytometry in drug discovery. [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis. [Link]
-
Indiana University. Flow Cytometry Sample Prep Guidelines. [Link]
-
ResearchGate. Adenosine induces satellite cell activation and promotes satellite cell... [Link]
-
University of South Florida. Apoptosis Protocols - USF Health. [Link]
-
PubMed Central. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima. [Link]
-
University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
PMC. Applications of Flow Cytometry in Drug Discovery and Translational Research. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Cell Biolabs, Inc. Adenosine Assay. [Link]
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- 5. litfl.com [litfl.com]
- 6. University of Bonn study findings could lead to new anti-cancer drugs [labiotech.eu]
- 7. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
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- 15. Apoptosis Protocols | USF Health [health.usf.edu]
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- 20. cancer.wisc.edu [cancer.wisc.edu]
n-(3-Methylbutyl)adenosine solubility issues in aqueous solutions
[1][2][3][4][5]
Topic: Solubility Optimization & Handling of N-(3-Methylbutyl)adenosine
Cas No: 7724-76-7 (also 17659-78-8 for specific isomers)
Synonyms:
Executive Summary & Chemical Context
The Core Challenge:
Researchers often underestimate the hydrophobicity of N-(3-Methylbutyl)adenosine .[1][2][3][4] While the adenosine core is amphiphilic, the addition of the isopentenyl (3-methylbutyl) group at the
The Consequence: Standard aqueous protocols used for adenosine (which dissolves in hot water) will fail for i6A.[4] Direct addition to aqueous buffers (PBS, media) often results in immediate, microscopic precipitation that compromises bioavailability and experimental reproducibility.[2]
Solubility Data & Limits
The following data represents the thermodynamic solubility limits . Exceeding these values without solubilizing agents will lead to precipitation.[1][4]
Solubility Profile Table
| Solvent System | Solubility Limit (Approx.) | Suitability | Notes |
| DMSO | ~20 - 50 mg/mL | Excellent | Recommended for Stock Solutions.[1][2][3][4][5][6] |
| Ethanol (100%) | ~1 - 5 mg/mL | Moderate | Lower capacity than DMSO; evaporation risk.[1][2][3][4][5] |
| DMF | ~10 mg/mL | Good | Toxic; less preferred for cell culture.[2][4][5] |
| PBS (pH 7.2) | ~0.25 mg/mL | Poor | Critical Threshold. Do not exceed ~0.75 mM.[1][2][3][4] |
| Water | <0.1 mg/mL | Very Poor | Not recommended.[2][3][4][5] |
Critical Insight: The molecular weight of i6A is 335.4 g/mol . [3][5] * A 10 mM solution requires 3.35 mg/mL . [3][4][5] * This is above the solubility limit in PBS (0.25 mg/mL). [3] * Conclusion: You cannot make a 10 mM aqueous working solution directly.[4] You must use a carrier or keep final concentrations below ~0.75 mM.[4]
Troubleshooting Guide (Q&A)
Q1: I added my DMSO stock to cell culture media and it turned cloudy. Why?
Diagnosis: This is "crashing out."[1][4] You likely created a local region of high concentration where the water content spiked before the DMSO dispersed.[4] The Fix:
-
Warm your media to 37°C before addition. Cold media decreases solubility.[1][4]
-
Vortex the media continuously while adding the stock.
-
Dropwise addition: Never pipette the stock directly onto the cell monolayer.[4] Add it to a separate tube of media first, mix, and then apply to cells.
Q2: Can I use acid to dissolve it? Adenosine dissolves in acid.
Technical Advice: Avoid this. While protonating the N1 nitrogen (pKa ~3.[4]5) increases solubility, the glycosidic bond (connecting the ribose to the purine) is susceptible to hydrolysis at low pH.[2][4] You risk degrading your compound into adenine and ribose before the experiment begins.[4]
Q3: I need a high concentration (e.g., 5 mM) for an animal study. PBS isn't working.
Solution: Simple aqueous buffers cannot support this concentration. You must use an advanced formulation vehicle .[1][4]
-
Option A (Cyclodextrins): Use 20% SBE-
-Cyclodextrin (Sulfobutyl ether-beta-cyclodextrin) in saline.[1][2][3][4] This can often boost solubility to >5 mg/mL.[3][4] -
Option B (Co-solvents): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2][3][4]
Q4: How should I store the stock solution?
Protocol:
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution
Target Volume: 1 mL
-
Weigh: Accurately weigh 16.77 mg of N-(3-Methylbutyl)adenosine.
-
Solvent: Add 1 mL of high-grade, anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolve: Vortex vigorously for 30–60 seconds. If crystals persist, sonicate in a water bath at 37°C for 5 minutes.
-
Inspect: Ensure the solution is optically clear.
-
Sterilize: If needed, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[4] Do not use aqueous filters (cellulose acetate) as they may bind the compound.[1][2][4]
Protocol B: Safe Dilution for Cell Culture (Final Conc: 10 µM)
Target: 10 mL of Media containing 10 µM i6A[1][2][3]
-
Calculate: A 10 µM final concentration from a 50 mM stock requires a 1:5000 dilution .
-
Intermediate Step (Critical):
-
Prepare a 500 µM intermediate by mixing 10 µL of Stock (50 mM) + 990 µL of warm Media (or PBS).
-
Note: 500 µM = 0.16 mg/mL, which is below the 0.25 mg/mL PBS limit. This ensures the intermediate does not precipitate.
-
-
Final Dilution:
Visualizations & Workflows
Figure 1: Solubility Decision Logic
Caption: Logical pathway for selecting the correct solvent system based on required concentration.
Figure 2: The "Safe Dilution" Workflow
Caption: Step-by-step dilution protocol to prevent precipitation shock ("crashing out").
References
-
Cayman Chemical. N6-(Δ2-Isopentenyl)adenosine Product Information & Solubility Data. Retrieved from
-
MedChemExpress (MCE). N6-Isopentenyladenosine Solubility & Formulation Guide. Retrieved from
-
PubChem. N6-Isopentenyladenosine Compound Summary (CID 24405). National Library of Medicine.[4] Retrieved from [1][2][3][4]
-
National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. PMC3035391.[1][4] Retrieved from
Sources
- 1. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- | C15H23N5O6 | CID 22217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Isopentenyladenosine | C15H21N5O4 | CID 24405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exposome-Explorer - Adenosine (Compound) [exposome-explorer.iarc.fr]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting low binding affinity in n-(3-Methylbutyl)adenosine receptor assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for n-(3-Methylbutyl)adenosine Receptor Assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and practical, field-proven insights to address common challenges encountered during your experiments, particularly the issue of low binding affinity. This resource is structured to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Troubleshooting Flowchart: Diagnosing Low Binding Affinity
Before diving into the detailed FAQs, this flowchart provides a logical pathway to diagnose the root cause of lower-than-expected binding affinity in your n-(3-Methylbutyl)adenosine receptor assays.
Caption: A step-by-step guide to troubleshooting low binding affinity.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low, or no, binding of n-(3-Methylbutyl)adenosine in my assay. Is this expected?
A1: While specific affinity data for n-(3-Methylbutyl)adenosine is not extensively published, we can infer its likely behavior from structure-activity relationship (SAR) studies of similar N6-substituted adenosine analogs.[1][2][3] Generally, small N6-alkyl substitutions on adenosine are well-tolerated and often confer selectivity for the A3 adenosine receptor.[4] The affinity can range from nanomolar to micromolar depending on the specific receptor subtype and assay conditions. Therefore, observing some binding is expected. If you are seeing no binding, it is likely an issue with your experimental setup.
The adenosine receptor family consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[5] These receptors are involved in a wide array of physiological processes, and their modulation is a key area of drug discovery.[6]
Q2: My non-specific binding (NSB) is very high, potentially masking the specific binding signal. How can I reduce it?
A2: High non-specific binding is a common issue in radioligand binding assays and can significantly impact the accuracy of your results. NSB arises from the radioligand binding to components other than the target receptor, such as lipids, proteins in the membrane preparation, and even the filter plates themselves.
Causality: Hydrophobic interactions are a primary driver of non-specific binding. Highly lipophilic radioligands or test compounds are more prone to this issue. Additionally, using too high a concentration of radioligand can saturate the specific sites and increase the proportion of non-specific binding.
Troubleshooting Protocol: Reducing Non-Specific Binding
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd).[7] This maximizes the proportion of specific binding to total binding. If the Kd is unknown, perform a saturation binding experiment to determine it.
-
Incorporate Bovine Serum Albumin (BSA) in Assay Buffer: BSA can help to saturate non-specific binding sites on your assay components. A typical concentration is 0.1% to 1% (w/v).
-
Pre-soak Filter Plates: Before harvesting, pre-soak your filter plates (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethylenimine (PEI). PEI is a cationic polymer that reduces the binding of positively charged radioligands to the negatively charged glass fiber filters.
-
Optimize Washing Steps: Increase the number of washes with ice-cold wash buffer after harvesting. Ensure the wash volume is sufficient to thoroughly rinse the filters. However, be mindful that excessive washing can also lead to dissociation of your specifically bound radioligand if it has a fast off-rate.
-
Consider a Different Radioligand: If NSB remains high, consider using a more hydrophilic radioligand if one is available for your target receptor.
Data Presentation: Impact of NSB Reduction Strategies
| Strategy | Expected Outcome on NSB | Potential Pitfalls |
| Lower Radioligand [ ] | Decreased total counts, but a higher percentage of specific binding. | Signal may become too low to detect if specific binding is also low. |
| Add BSA to Buffer | Reduced binding to assay tubes and filter plates. | May interfere with some receptor-ligand interactions. |
| PEI Pre-soak of Filters | Significantly reduced binding of cationic radioligands to filters. | May not be effective for anionic or neutral radioligands. |
| Increased Washes | Lower background counts. | Potential loss of specific binding if the ligand has a fast off-rate. |
Q3: I'm not sure if my assay has reached equilibrium. How does incubation time and temperature affect binding affinity?
A3: Ensuring that your binding assay has reached equilibrium is critical for accurate determination of affinity constants like Ki and Kd.[8] Incubation time and temperature are key factors that influence the time it takes to reach equilibrium.
Causality: Ligand binding is a dynamic process involving both an association rate (kon) and a dissociation rate (koff). Equilibrium is the state where the rate of association equals the rate of dissociation. The time to reach equilibrium is primarily determined by the koff. Lower temperatures will slow down both rates, thus increasing the time required to reach equilibrium.
Experimental Workflow: Determining Optimal Incubation Time
Caption: Workflow for optimizing assay incubation time.
Step-by-Step Protocol:
-
Prepare your binding assay reactions as you normally would, including tubes for total binding and non-specific binding.
-
Incubate the reactions at your desired temperature (e.g., 25°C).
-
At various time points (e.g., 15, 30, 60, 90, 120, and 180 minutes), harvest a set of tubes and measure the bound radioactivity.
-
Calculate the specific binding at each time point.
-
Plot specific binding (y-axis) against time (x-axis). The optimal incubation time is the point at which the specific binding reaches a stable plateau. For robust results, choose an incubation time that is well into this plateau.[8]
Q4: My buffer composition is based on a published protocol, but I'm still getting low affinity. Could the buffer be the issue?
A4: Absolutely. While published protocols are an excellent starting point, optimal buffer conditions can be highly dependent on the specific receptor, ligand, and even the cell line or tissue preparation being used.
Causality: The pH and ionic strength of the buffer can influence the conformation of the receptor and the charge state of the ligand, both of which are critical for their interaction. Divalent cations, such as Mg²⁺, are often required as co-factors for GPCRs to adopt a high-affinity agonist binding state.
Key Buffer Components and Their Rationale
| Component | Typical Concentration | Rationale |
| Buffer Salt (e.g., Tris-HCl, HEPES) | 50 mM | Maintains a stable pH. For adenosine receptors, a pH of 7.4 is standard. |
| Divalent Cations (e.g., MgCl₂) | 1-10 mM | Often required for high-affinity agonist binding to GPCRs. |
| Adenosine Deaminase (ADA) | 1-2 U/mL | Degrades endogenous adenosine in tissue preparations, which can otherwise compete with your radioligand and test compound.[9][10][11][12] |
| NaCl | 100-150 mM | Maintains physiological ionic strength. |
Troubleshooting Protocol: Buffer Optimization
-
Verify pH: Ensure your buffer is at the correct pH (typically 7.4 for adenosine receptor assays).
-
Tithe Divalent Cations: If you are studying an agonist, try varying the concentration of MgCl₂ (e.g., 1, 3, 5, 10 mM) to see if it improves binding affinity.
-
Incorporate Adenosine Deaminase (ADA): If you are using tissue homogenates, the presence of endogenous adenosine can lead to an underestimation of your ligand's affinity. Incubating your membrane preparation with ADA (1-2 U/mL) for 30 minutes at 37°C prior to the binding assay can resolve this.
-
Check for Contaminants: Ensure all buffer components are of high purity and the water used is deionized and filtered.
Q5: How do I accurately calculate the binding affinity (Ki) of n-(3-Methylbutyl)adenosine from my competitive binding data?
A5: The inhibitory constant (Ki) is a measure of the affinity of your unlabeled compound for the receptor. It is calculated from the IC50 value (the concentration of your compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation .[13][14][15][16]
The Cheng-Prusoff Equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki = Inhibitory constant of your unlabeled compound
-
IC50 = Concentration of your compound that inhibits 50% of specific radioligand binding
-
[L] = Concentration of the radioligand used in the assay
-
Kd = Dissociation constant of the radioligand for the receptor
Logical Relationship for Accurate Ki Determination
Caption: The relationship between experimental data and the Cheng-Prusoff equation for accurate Ki determination.
Step-by-Step Data Analysis:
-
Perform a Competitive Binding Assay: Incubate your receptor source with a fixed concentration of radioligand and a range of concentrations of n-(3-Methylbutyl)adenosine.
-
Determine the IC50: Plot the percentage of specific binding against the log concentration of n-(3-Methylbutyl)adenosine. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Determine the Kd of the Radioligand: If you haven't already, perform a saturation binding experiment using only the radioligand to determine its Kd.
-
Apply the Cheng-Prusoff Equation: Use the determined IC50, the known concentration of the radioligand, and the Kd of the radioligand in the Cheng-Prusoff equation to calculate the Ki of n-(3-Methylbutyl)adenosine.
By systematically addressing these common issues, you can significantly improve the quality and reliability of your n-(3-Methylbutyl)adenosine receptor binding assays.
References
-
Gessi, S., et al. (2021). N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. Proceedings of the National Academy of Sciences, 118(8), e2018505118. [Link]
-
Kim, J., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 59(6), 633-645. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
-
Ottria, R., et al. (2010). N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 18(23), 8396-8402. [Link]
-
Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 35(15), 2467-2481. [Link]
-
Tosh, D. K., et al. (2015). Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators. ACS Medicinal Chemistry Letters, 6(5), 586-591. [Link]
-
Valant, C., et al. (2022). Examining the Role of the Linker in Bitopic N6-Substituted Adenosine Derivatives Acting as Biased Adenosine A1 Receptor Agonists. Journal of Medicinal Chemistry, 65(13), 8979-8991. [Link]
-
Kim, J., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 59(6), 633-645. [Link]
-
Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 35(15), 2467-2481. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Kolyachkina, S. V., et al. (2011). N6-substituted adenosines. Cytokinin and antitumor activities. Collection of Czechoslovak Chemical Communications, 76(11), 1361-1378. [Link]
-
Ciruela, F., et al. (1999). Adenosine deaminase affects ligand-induced signalling by interacting with cell surface adenosine receptors. FEBS Letters, 462(3), 354-358. [Link]
-
Borea, P. A., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. Biomolecules, 13(9), 1387. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
-
Franco, R., et al. (2017). Effect of adenosine deaminase (ADA) on binding of A 2A R antagonist [ 3 H]ZM 241385. ResearchGate. [Link]
-
Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591-1658. [Link]
-
Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Zavialov, A. V., et al. (2017). Human adenosine deaminases ADA1 and ADA2 bind to different subsets of immune cells. Journal of Leukocyte Biology, 101(4), 939-950. [Link]
-
Kumar, V., & Sharma, V. (2022). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. Journal of Advanced Pharmaceutical Technology & Research, 13(2), 75-83. [Link]
-
Lee, H., et al. (2025). Design, Synthesis and Biological Evaluation of N6-Substituted-C2-Alkynyl-4′-Thionucleoside and 4′-Trucatedthionucleoside Derivatives as Novel A3 Adenosine Receptor Ligands. ChemMedChem, 20(13), e202500135. [Link]
-
Zhang, Y., et al. (2023). Radioligand Binding Assays and Their Analysis. ResearchGate. [Link]
-
Varani, K., & Vincenzi, F. (Eds.). (2024). Special Issue “Molecular Research on Adenosine Receptors: From Cell Biology to Human Diseases”. MDPI. [Link]
-
Comeo, E., et al. (2018). A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. Journal of Medicinal Chemistry, 61(6), 2535-2549. [Link]
-
Borea, P. A., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. Biomolecules, 13(9), 1387. [Link]
-
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
-
Jacobson, K. A., et al. (2020). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 11, 499. [Link]
-
Rajan, S. T. (2006). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 54(2), 187-196. [Link]
-
Pérez-Moo, A., et al. (2019). Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents. Molecules, 24(18), 3249. [Link]
-
Morrison, R. R., et al. (2002). Effects of adenosine deaminase and A1 receptor deficiency in normoxic and ischaemic mouse hearts. Cardiovascular Research, 56(1), 102-111. [Link]
-
van der Wenden, H. M., et al. (1995). A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS. Journal of Medicinal Chemistry, 38(20), 4000-4006. [Link]
-
Munson, P. J., & Rodbard, D. (1988). An exact correction to the "Cheng-Prusoff" correction. Journal of Receptor Research, 8(1-4), 533-546. [Link]
Sources
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 7. revvity.com [revvity.com]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine deaminase affects ligand-induced signalling by interacting with cell surface adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human adenosine deaminases ADA1 and ADA2 bind to different subsets of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of adenosine deaminase and A1 receptor deficiency in normoxic and ischaemic mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
Overcoming off-target effects of n-(3-Methylbutyl)adenosine in experiments
Technical Support Center: -(3-Methylbutyl)adenosine (i6A)
Topic: Overcoming Off-Target Effects & Experimental Variability
Executive Summary
Users often confuse its Adenosine Receptor (AR) agonism with its intracellular Mevalonate Pathway interference. Furthermore, its hydrophobicity and susceptibility to specific enzymatic modifications (e.g., by CDK5RAP1) create significant reproducibility gaps.
This guide provides the protocols to deconvolute these overlapping signals and ensure your data represents the specific target you intend to study.
Module 1: Distinguishing Receptor Signaling from Cytotoxicity
The Problem: You observe a reduction in cell proliferation or a change in signaling (e.g., ERK phosphorylation), but cannot confirm if it is mediated by cell-surface Adenosine Receptors (
The Mechanism:
i6A is a "dirty" molecule. It acts as a partial to full agonist at adenosine receptors (particularly
Diagnostic Workflow
To validate your mechanism, you must uncouple the receptor event from the enzymatic inhibition.
Protocol: The "Rescue & Block" Validation
This experiment uses orthogonal controls to prove causality.
| Condition | Additives | Expected Result (If AR Mediated) | Expected Result (If FPPS Mediated) |
| Control | Vehicle (DMSO) | Baseline | Baseline |
| Treatment | 10 µM i6A | Effect (+) | Effect (+) |
| Blockade | i6A + PSB-11 (A3 Antagonist) | Effect Abolished | Effect Persists |
| Rescue | i6A + FPP (10 µM) | Effect Persists | Effect Abolished (Rescued) |
-
FPP (Farnesyl Pyrophosphate): Exogenous addition bypasses the i6A-mediated blockade of FPPS.
-
PSB-11 / ZM241385: Specific antagonists for A3 or A2A receptors.
Visualization: The Dual-Pathway Conflict
The following diagram illustrates where i6A creates signal noise and how to intervene.
Caption: i6A activates surface receptors (Blue path) while simultaneously inhibiting intracellular FPPS (Yellow/Red path). Use antagonists and metabolic rescue to distinguish these effects.
Module 2: Metabolic Stability & The "Mitochondrial Sink"
The Problem: Inconsistent potency between cell lines or rapid loss of compound activity in long-term assays (24h+).
The Mechanism:
Unlike unmodified adenosine, i6A is relatively resistant to serum Adenosine Deaminase (ADA). However, it is a specific substrate for CDK5RAP1 , a mitochondrial enzyme that converts i6A into
-
High CDK5RAP1 expression
i6A is rapidly converted Low efficacy. -
Low CDK5RAP1 expression
i6A accumulates High toxicity.
Troubleshooting Protocol
If your
-
Serum Handling: While ADA is less of a threat, serum contains non-specific esterases and binding proteins. Always use Heat-Inactivated FBS (56°C for 30 min) to minimize enzymatic degradation in the media.
-
Quantification: Do not assume the nominal concentration remains stable.
-
Method: Take media aliquots at 0h, 6h, 12h, 24h.
-
Analysis: HPLC-UV (269 nm). i6A is hydrophobic; it will elute significantly later than adenosine.
-
-
The "Mitochondrial Sink" Check:
-
If studying mitochondrial toxicity, be aware that i6A prevents EGFR translocation to mitochondria.
-
Control: Measure ATP levels vs. LDH release. i6A often causes ATP depletion (uncoupling/respiration inhibition) before membrane rupture. If ATP drops but LDH is low, you are observing mitochondrial metabolic interference, not immediate necrosis.
-
Module 3: Solubility & Physical Off-Targets
The Problem: "Crash-out" precipitation leading to localized high concentrations (crystals) on cells, causing physical stress and false-positive toxicity.
The Mechanism: The isopentenyl group makes i6A significantly more hydrophobic than adenosine. It has poor water solubility.
Preparation Guide
| Parameter | Recommendation | Why? |
| Stock Solvent | 100% DMSO | Water/PBS causes immediate precipitation at stock concentrations. |
| Max Stock Conc. | 10 - 50 mM | Higher concentrations may crash out upon freezing. |
| Working Solution | Stepwise Dilution | Do not drop 100% DMSO stock directly into cold media. |
| Dilution Protocol | 1. Dilute DMSO stock 1:10 in PBS (intermediate).2. Vortex immediately.3. Add intermediate to warmed media (37°C). | Prevents "shock" precipitation. Crystals are invisible to the naked eye but kill cells via physical contact. |
| Vehicle Control | Match DMSO % exactly | i6A requires higher DMSO % than standard drugs. Ensure control is not just "media only." |
FAQ: Frequently Encountered Issues
Q1: I see a biphasic response (proliferation at low dose, death at high dose). Is this an artifact?
-
Answer: Likely not. This is characteristic of i6A. At low concentrations (
), it often acts via Adenosine Receptors (A3) to promote survival or immunomodulation. At high concentrations ( ), the intracellular FPPS inhibition and mitochondrial uncoupling dominate, triggering apoptosis. You must define your "therapeutic window" carefully.
Q2: Can I use standard Adenosine Deaminase (ADA) inhibitors like EHNA to protect i6A?
-
Answer: It is generally unnecessary and potentially confounding. The
-isopentenyl group sterically hinders ADA. Adding EHNA adds another variable (EHNA itself has biological effects). Focus instead on CDK5RAP1 status in your specific cell line, as this is the primary metabolic sink.
Q3: My Western Blots show loss of Ras/Rho signaling. Is this a receptor effect?
-
Answer: Probably not. This is the hallmark of the "off-target" mevalonate pathway inhibition. If i6A inhibits FPPS, Ras cannot be prenylated (farnesylated/geranylgeranylated) and cannot anchor to the membrane to signal. Confirm this by adding Geranylgeranyl Pyrophosphate (GGPP) .[2] If signaling is restored, the effect was metabolic, not receptor-driven.
References
-
Mechanism of Cytotoxicity (FPPS Inhibition)
-
Mitochondrial Detoxification (CDK5RAP1)
-
Mitochondrial Respiration & EGFR
-
Adenosine Receptor Selectivity
- Title: -Substituted adenosine derivatives: selectivity, efficacy, and species differences
- Source: Gao, Z.G., et al. (2011). Biochemical Pharmacology.
-
URL:[Link]
Sources
- 1. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 3. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Isopentenyladenosine Impairs Mitochondrial Metabolism through Inhibition of EGFR Translocation on Mitochondria in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing A3 Receptor Selectivity of N-(3-Methylbutyl)adenosine
Introduction
Welcome to the technical support center for researchers working with adenosine receptor ligands. This guide is specifically designed to address the challenges and questions surrounding the optimization of N-(3-Methylbutyl)adenosine, also known as isopentyladenosine, for improved selectivity towards the A3 adenosine receptor (A3AR). While a valuable chemical probe, its utility is often limited by off-target activity at A1 and A2A receptor subtypes. This document provides in-depth, experience-driven guidance, troubleshooting protocols, and strategic insights to help you rationally design and validate more selective A3AR agonists.
Frequently Asked Questions (FAQs)
Q1: My N-(3-Methylbutyl)adenosine compound is showing significant off-target effects at A1 and A2A receptors in my binding assays. Why is this happening and what is the first step to address it?
A1: This is a common and expected observation. The orthosteric binding pockets of adenosine receptors are highly conserved, especially the regions that recognize the core adenosine scaffold[1]. N-(3-Methylbutyl)adenosine possesses a relatively small and flexible N6-alkyl group, which can be accommodated by the binding pockets of A1, A2A, and A3 subtypes, leading to low selectivity.
Causality: The key to improving selectivity lies in exploiting the subtle structural differences between the receptor subtypes. The A3 receptor is known to have a wider binding pocket compared to the A1 and A2A receptors. The primary strategy is, therefore, to introduce chemical modifications that are sterically tolerated by the A3 receptor but clash with the more constrained pockets of the A1 and A2A subtypes.
Your First Step: The most fruitful initial approach is to modify the N6-substituent. Structure-activity relationship (SAR) studies have consistently shown that introducing bulkier and more rigid groups at this position is a primary driver of A3 selectivity. For instance, replacing the flexible isopentyl group with a benzyl group often diminishes potency at A1 and A2A receptors while maintaining or increasing affinity for A3[2][3].
Q2: What are the key structural modifications I should consider to improve the A3 selectivity of my N-(3-Methylbutyl)adenosine scaffold?
A2: A systematic approach to modifying the adenosine scaffold is crucial. Beyond the N6-position, modifications at the C2 and C5' positions of the ribose sugar are highly effective.
-
N6-Position (Purine Core): This is the most critical position for enhancing A3 selectivity.
-
Strategy: Introduce bulky, rigid, and often aromatic groups.
-
Rationale: The A3 receptor's binding pocket can accommodate larger substituents. N6-benzyl groups, particularly those with substitutions at the 3-position (e.g., 3-iodobenzyl), have proven highly effective in increasing A3 affinity and selectivity[3][4]. The N6-(3-halobenzyl) series often shows better binding affinity at the human A3AR than N6-alkyl or N6-cycloalkyl groups[4].
-
-
C5'-Position (Ribose Moiety): Modifications here significantly influence both affinity and selectivity.
-
Strategy: Convert the 5'-hydroxyl group into a carboxamide, specifically an N-methyluronamide.
-
Rationale: The 5'-uronamide function enhances A3 affinity[2]. The combination of an optimal N6-substituent (like a benzyl group) with a 5'-N-methyluronamide is an additive strategy that has led to some of the most selective A3 agonists, such as IB-MECA[2][3].
-
-
C2-Position (Purine Core): This position offers another avenue for fine-tuning.
-
Strategy: Introduce a small hydrophobic group, such as a chloro group.
-
Rationale: A chloro group at the 2-position can enter a hydrophobic cavity formed by transmembrane helices 1, 2, and 7 of the A3 receptor, forming stabilizing interactions that enhance potency[1]. This modification is often seen in highly potent A3 ligands like Cl-IB-MECA.
-
Q3: How do I accurately and reliably measure the selectivity of my newly synthesized compounds?
A3: Accurate determination of selectivity requires a two-pronged approach: comprehensive binding assays followed by functional validation.
-
Step 1: Radioligand Binding Assays: This is the gold standard for determining the affinity (Ki) of your compound at each adenosine receptor subtype (A1, A2A, A2B, A3). You will perform competitive binding experiments using membranes from cells selectively expressing each receptor subtype and a subtype-selective radioligand.
-
A1AR Radioligand: [3H]R-PIA[5]
-
A2AAR Radioligand: [3H]CGS21680[5]
-
A3AR Radioligand: [125I]I-AB-MECA[5]
-
Selectivity Calculation: The selectivity ratio is calculated by dividing the Ki value for the off-target receptor by the Ki value for the target receptor (e.g., Selectivity for A3 vs A1 = Ki(A1) / Ki(A3)). A higher ratio indicates greater selectivity.
-
-
Step 2: Functional Assays: Binding affinity does not always correlate perfectly with functional activity (agonist vs. antagonist). Since the A3 receptor is primarily coupled to Gi proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[6][7].
-
Assay: A forskolin-stimulated cAMP accumulation assay is the standard method. You will measure the ability of your compound to inhibit the forskolin-induced rise in cAMP.
-
Data: This will yield a functional potency value (EC50), which should be determined for all receptor subtypes to confirm that the selectivity observed in binding assays translates to functional activity.
-
Q4: My cAMP functional assays are giving inconsistent results for my A3 agonists. What are the most common pitfalls?
A4: Inconsistent cAMP results are a frequent issue, often stemming from suboptimal assay conditions or cell handling.
-
Cell Line Health and Passage Number: Use cells with a consistent, low passage number. GPCR expression levels can change as cells are cultured for extended periods, leading to variability.
-
Serum Starvation: Ensure you are properly serum-starving the cells before the assay. Serum contains factors that can activate various signaling pathways and interfere with your measurements.
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. Use a concentration that gives a submaximal response (around EC80). This creates a sufficiently large assay window to detect inhibitory effects without saturating the system, which could mask the effects of weak inhibitors.
-
Phosphodiesterase (PDE) Inhibitors: Intracellular cAMP is rapidly degraded by PDEs. Including a PDE inhibitor like IBMX or rolipram in your assay buffer is essential to stabilize the cAMP signal and increase the assay window.
-
Agonist Incubation Time: Ensure your incubation time is optimized. A time-course experiment should be performed to determine the point of maximal inhibition of cAMP production.
Q5: Can computational modeling help me predict better A3-selective ligands before I commit to synthesis?
A5: Absolutely. Computational, or in silico, methods are powerful tools for prioritizing synthetic targets and gaining mechanistic insights.
-
Homology Modeling: Since an experimental crystal structure of the A3 receptor was unavailable for a long time, homology models based on the crystal structures of the A1 and A2A receptors have been used.[8][9] More recently, advanced models like those from AlphaFold are being refined and validated[10].
-
Molecular Docking: You can dock your virtual library of proposed N-(3-Methylbutyl)adenosine analogs into the binding pocket of an A3 receptor model. The docking scores and predicted binding poses can help you identify compounds that make favorable interactions with key residues in the A3 receptor that are different in the A1 and A2A subtypes.
-
Structure-Guided Engineering: Recent cryo-EM structures of the A3R in complex with various agonists have provided high-resolution insights into the structural basis for selective activation[1][11]. These structures can be used to perform structure-guided engineering of new ligands with improved selectivity profiles.
Troubleshooting Guides
Guide 1: Troubleshooting Low Selectivity in Radioligand Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High affinity at A1/A2A receptors (Low Ki ratio) | The N6-substituent is too small or flexible. | Synthesize analogs with bulkier, more rigid N6-substituents (e.g., benzyl, substituted benzyl, or cycloalkyl groups).[2][12] |
| The radioligand concentration is too high, masking subtle differences in affinity. | Ensure you are using the radioligand at a concentration close to its Kd value. Verify the Kd of your radioligand in your specific membrane preparation via a saturation binding experiment. | |
| Poor quality of cell membrane preparations. | Prepare fresh cell membranes. Ensure adequate homogenization and washing steps to remove endogenous adenosine and other interfering substances.[13] Quantify protein concentration accurately (e.g., BCA assay) for consistent results. | |
| Incorrect definition of non-specific binding (NSB). | Use a high concentration (1000x Ki or Kd of the radioligand) of a non-selective, high-affinity unlabeled ligand (e.g., NECA) to define NSB.[5] Do not use your test compound to define NSB. | |
| High variability between replicate experiments | Inconsistent pipetting or incubation conditions. | Use calibrated pipettes. Ensure consistent incubation times and temperatures for all samples. Use a multi-channel pipette for simultaneous additions where possible. |
| Species differences in receptor pharmacology. | Be aware that significant pharmacological differences exist between human and rodent A3 receptors.[14][15] Ensure the cell line you are using expresses the receptor from the species of interest for your downstream applications. |
Data Presentation & Visualization
Table 1: Example SAR Data for N-(3-Methylbutyl)adenosine Analogs
This table illustrates how systematic modifications can impact binding affinity (Ki, nM) and selectivity for the human A3 receptor. Lower Ki values indicate higher affinity.
| Compound | Modification | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | A3 vs A1 Selectivity (Ratio) | A3 vs A2A Selectivity (Ratio) |
| 1 (Parent) | N6-(3-Methylbutyl) | 150 | 250 | 80 | 0.53 | 0.32 |
| 2 | N6-Benzyl | 450 | 800 | 50 | 9 | 16 |
| 3 | N6-(3-Iodobenzyl) | 900 | 1500 | 5 | 180 | 300 |
| 4 | N6-(3-Iodobenzyl) + 5'-N-Methyluronamide (IB-MECA) | 2500 | 4000 | 1 | 2500 | 4000 |
| 5 | C2-Cl + N6-(3-Iodobenzyl) + 5'-N-Methyluronamide (Cl-IB-MECA) | 2000 | 3500 | 0.5 | 4000 | 7000 |
Data are hypothetical and for illustrative purposes only, based on established SAR trends.[2][3]
Diagrams: Workflows and Pathways
Caption: A3AR activation by an agonist leads to Gi protein-mediated inhibition of adenylyl cyclase, reducing cAMP levels.
Sources
- 1. Structural insights into the agonist selectivity and structure-based engineering of the adenosine A3 receptor | bioRxiv [biorxiv.org]
- 2. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Structural Probing and Molecular Modeling of the A3 Adenosine Receptor: A Focus on Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N6-(3-Methylbutyl)adenosine Experiments
Topic: N6-(3-Methylbutyl)adenosine (N6-isopentenyladenosine, i6A) CAS: 7724-76-7 Support Level: Senior Application Scientist Last Updated: February 7, 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the specific, often unreported challenges associated with N6-(3-Methylbutyl)adenosine (i6A) . While widely recognized as a cytokinin in plant biology and a modified nucleoside in tRNA (position 37), i6A is increasingly utilized in mammalian drug discovery for its anti-tumor properties and immunomodulatory effects.
However, its unique physicochemical properties and metabolic susceptibility often lead to "unexpected results"—ranging from complete loss of potency to contradictory cell cycle data. This guide deconstructs these failure modes into actionable protocols.
Module 1: Physicochemical & Handling Issues
Q: Why do I see fine precipitation in my cell culture media despite the stock solution being clear?
Diagnosis: Hydrophobic "Crash-out." N6-(3-Methylbutyl)adenosine is highly hydrophobic. While soluble in DMSO, it has poor thermodynamic solubility in aqueous buffers (PBS, media). Rapid addition of a high-concentration DMSO stock into aqueous media often causes micro-precipitation that is invisible to the naked eye but reduces the effective concentration.
Troubleshooting Protocol: The "Step-Down" Dilution Do not inject 100% DMSO stock directly into the cell culture well. Use an intermediate dilution step.
-
Prepare Master Stock: Dissolve i6A in high-quality (anhydrous) DMSO to 20–50 mM .
-
Note: Store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Create Intermediate Working Solution:
-
Dilute the Master Stock 1:10 in sterile PBS or serum-free media while vortexing immediately.
-
Visual Check: Ensure no turbidity. If turbid, sonicate for 30 seconds.
-
-
Final Application: Add this intermediate solution to your cell culture wells to achieve the final concentration (typically 1–20 µM).
-
Target: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the i6A effect.
-
Solubility Data Reference Table
| Solvent | Max Solubility | Comment |
| DMSO | ~20 mg/mL (60 mM) | Recommended. Stable at -20°C. |
| Ethanol | ~2–5 mg/mL | Viable, but evaporates faster than DMSO. |
| Water/PBS | < 0.1 mg/mL | Not Recommended for stock preparation. |
| 1M HCl | Soluble | Destabilizes the glycosidic bond over time. Avoid. |
Module 2: Biological Variability (The "No Effect" Issue)
Q: My cytotoxicity assays (MTT/CCK-8) show no effect in FBS-supplemented media, but literature suggests high potency. Why?
Diagnosis: Enzymatic Degradation by Serum Adenosine Deaminase (ADA). This is the most common cause of experimental failure. Fetal Bovine Serum (FBS) contains active Adenosine Deaminase (ADA) and other purine-metabolizing enzymes. While N6-substitution provides some resistance compared to adenosine, i6A is still susceptible to enzymatic cleavage or deamination in prolonged incubations, converting it to inactive inosine derivatives or free base forms.
The Fix: Serum Management You must prevent the enzymatic degradation of the N6-isopentenyl side chain or the adenosine core.
Protocol A: Heat Inactivation (Mandatory)
-
Thaw FBS bottle.
-
Incubate at 56°C for 30 minutes in a water bath. Swirl every 10 minutes.
-
This inactivates most complement and ADA activity without destroying growth factors.
Protocol B: Pulse-Chase Treatment If your cells can tolerate it, perform the drug treatment in serum-free media for the first 4–6 hours (high uptake phase), then add FBS-supplemented media.
Protocol C: Pharmacological Inhibition Co-treat cells with an ADA inhibitor if serum-free conditions are impossible.
-
Reagent: Pentostatin (DCF) or EHNA.
-
Concentration: 5–10 µM.
Visualizing the Degradation Trap
Figure 1: The Serum Stability Pathway. Standard FBS leads to rapid degradation of i6A, resulting in false negatives in cytotoxicity assays.
Module 3: Mechanism & Cell Cycle Analysis
Q: Flow cytometry shows G1 arrest in my T24 cells, but other papers report S-phase arrest. Which is correct?
Diagnosis: Biphasic & Time-Dependent Mechanism. i6A does not act via a single target. Its mechanism shifts based on concentration and exposure duration.
-
G0/G1 Arrest (Cytoskeleton Dependent):
-
Cause: At 10–20 µM, i6A disrupts actin microfilaments. This stress response prevents G1-to-S transition.
-
Observation Window: 12–24 hours.
-
Cell Types: Bladder cancer (T24), Melanoma.
-
-
S-Phase Arrest (Replication Dependent):
-
Cause: At lower concentrations or different cell lines (e.g., HeLa), i6A can incorporate into RNA/DNA or inhibit DNA synthesis enzymes, stalling cells in the S-phase.
-
Observation Window: 24–48 hours.[1]
-
Validation Experiment: Run a time-course flow cytometry experiment.
-
T=0h: Control.
-
T=12h: Check for G1 accumulation (Cytostatic effect).
-
T=24h: Check for Sub-G1 peak (Apoptosis/Cell Death).
Module 4: Analytical Verification (LC-MS)
Q: I am analyzing tRNA modifications, but the i6A peak is shifting or missing in LC-MS.
Diagnosis: Ion Suppression or Column Retention Issues. i6A is more hydrophobic than canonical nucleosides (A, U, G, C). In reverse-phase LC, it elutes late.
Troubleshooting Checklist:
-
Elution Time: i6A elutes at high organic solvent percentages (often >30% Methanol/Acetonitrile). If your gradient stops at 20% organic, i6A is still on the column.
-
Mass Transition: Ensure you are monitoring the correct transition.
-
Precursor Ion: m/z 336.17 [M+H]+
-
Fragment Ion: m/z 204.1 (Loss of ribose, 132 Da).
-
-
Extraction: Avoid acidic boiling. Use enzymatic digestion (Nuclease P1 + Alkaline Phosphatase) at neutral pH (pH 7–8) to preserve the N6-modification.
Summary Troubleshooting Flowchart
Figure 2: Decision tree for isolating the root cause of experimental variability.
References
-
Spinola, M. et al. (2005). "N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells."[2] Journal of Cellular Physiology.
-
Ciaglia, E. et al. (2014). "N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells."[3] International Immunopharmacology.
-
Laezza, C. et al. (2009). "N6-Isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation." The FASEB Journal.
-
Chheda, G. B. et al. (1972). "Degradation of N6-isopentenyladenosine by adenosine deaminase." Journal of Pharmaceutical Sciences.
-
Schweizer, U. et al. (2017). "The chemistry and biology of N6-isopentenyladenosine." RNA Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of n-(3-Methylbutyl)adenosine and Other A3 Adenosine Receptor Agonists
This guide provides a comprehensive comparison of the efficacy of n-(3-Methylbutyl)adenosine against other prominent A3 adenosine receptor (A3AR) agonists. Designed for researchers, scientists, and professionals in drug development, this document delves into the supporting experimental data, outlines detailed methodologies for key assays, and contextualizes the significance of these findings within the broader landscape of A3AR-targeted therapeutics.
Introduction: The Therapeutic Promise of A3AR Agonism
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and neuropathic pain.[1][2] Unlike other adenosine receptor subtypes, A3AR is often overexpressed in pathological cells, such as cancer and inflammatory cells, while maintaining low expression levels in healthy tissues.[2] This differential expression provides a therapeutic window for A3AR agonists to exert their effects with potentially fewer side effects.
Activation of the A3AR, which is primarily coupled to the Gi protein, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This primary signaling event triggers downstream pathways, including the modulation of the Wnt and NF-κB signaling cascades, which are crucial in regulating inflammation and cell proliferation.[5] The therapeutic potential of A3AR agonists has been demonstrated in numerous preclinical and clinical studies, with compounds like Piclidenoson (IB-MECA) and Namodenoson (Cl-IB-MECA) advancing to late-stage clinical trials for conditions such as psoriasis, rheumatoid arthritis, and hepatocellular carcinoma.[1][5][6]
This guide focuses on comparing the efficacy of n-(3-Methylbutyl)adenosine to other well-characterized A3AR agonists, providing a quantitative and qualitative analysis to inform future research and drug development efforts.
Comparative Analysis of A3AR Agonist Efficacy
The efficacy of an A3AR agonist is determined by its binding affinity (Ki) for the receptor and its potency (EC50) in eliciting a functional response, such as the inhibition of cAMP production. The following table summarizes the available data for n-(3-Methylbutyl)adenosine and other key A3AR agonists.
| Compound | Common Name/Alias | Ki (nM) for human A3AR | EC50 (nM) in cAMP Assay | Selectivity Profile | Key Therapeutic Areas |
| n-(3-Methylbutyl)adenosine | - | Data not readily available in compiled format | Data not readily available in compiled format | - | Research Compound |
| IB-MECA | Piclidenoson, CF101 | ~1.1 | ~2.3 | 50-fold selective for A3 vs A1/A2A | Psoriasis, Rheumatoid Arthritis[6] |
| Cl-IB-MECA | Namodenoson, CF102 | ~0.33 | ~1.4 | 2500-fold vs A1, 1400-fold vs A2A | Hepatocellular Carcinoma, NASH[5] |
| AB-MECA | - | 430.5 | Data not readily available in compiled format | High affinity A3 agonist | Research, Radioligand[7] |
Analysis of Comparative Efficacy:
As indicated in the table, both IB-MECA and Cl-IB-MECA demonstrate high affinity and potency for the A3AR, with Cl-IB-MECA exhibiting particularly high selectivity. While specific quantitative data for n-(3-Methylbutyl)adenosine is not as widely compiled in a comparative context, its structural similarity to other adenosine analogues suggests it likely engages the same binding pocket. The development of highly selective agonists like Cl-IB-MECA has been a significant advancement, as it minimizes off-target effects that could arise from interactions with other adenosine receptor subtypes. The therapeutic success of Piclidenoson and Namodenoson in clinical trials underscores the potential of potent and selective A3AR agonists.[1]
A3AR Signaling Pathway
The activation of the A3 adenosine receptor initiates a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. This, in turn, influences downstream signaling pathways critical for cellular processes.
Upon agonist binding, the A3AR activates the inhibitory G-protein (Gi). The α-subunit of the Gi protein then inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[3][4] This reduction in cAMP levels modulates the activity of Protein Kinase A (PKA) and subsequently influences downstream signaling cascades like the NF-κB and Wnt pathways, ultimately leading to the observed anti-inflammatory and anti-cancer cellular responses.[5][8]
Experimental Protocols for Efficacy Determination
The following sections provide detailed, step-by-step methodologies for the two primary assays used to determine the efficacy of A3AR agonists.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[9] It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.
Experimental Workflow Diagram:
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., n-(3-Methylbutyl)adenosine).
-
Add a fixed concentration of the radioligand, such as [125I]AB-MECA (typically at a concentration close to its Kd value).[10][11]
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known A3AR ligand like IB-MECA).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
-
Radioactivity Measurement:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.[12]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP, providing a measure of its potency (EC50).
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Preparation:
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Immediately add increasing concentrations of the test agonist (e.g., n-(3-Methylbutyl)adenosine) to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[15]
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are based on competitive immunoassays where the signal is inversely proportional to the amount of cAMP in the sample.[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each experimental well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the agonist concentration.
-
Use non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.[17]
-
Conclusion and Future Directions
The comparative analysis of A3AR agonists is crucial for the rational design and development of novel therapeutics. While established agonists like IB-MECA and Cl-IB-MECA have shown significant promise in clinical settings, the exploration of new chemical entities such as n-(3-Methylbutyl)adenosine is essential for identifying compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of A3AR agonists. By systematically evaluating the binding affinity and functional potency of novel compounds, researchers can make informed decisions about which candidates to advance into further preclinical and clinical development. Future research should focus on obtaining comprehensive comparative data for a wider range of A3AR agonists and exploring their efficacy in various in vivo models of disease. This will ultimately contribute to the development of safer and more effective treatments for a multitude of debilitating conditions.
References
-
Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. (2023). ACS Pharmacology & Translational Science. [Link]
-
Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. (Date unavailable). PMC. [Link]
-
Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. (2023). ACS Publications. [Link]
-
Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. (2022). PMC. [Link]
-
125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor. (2017). PMC. [Link]
-
Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. (2024). PMC. [Link]
-
Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. (Date unavailable). PMC - NIH. [Link]
-
Adenosine A3 receptor. (Date unavailable). Wikipedia. [Link]
-
Key residues in the agonist-binding site (A-C) Competitive binding... (Date unavailable). ResearchGate. [Link]
-
The Effect of an Adenosine A3 receptor (A3AR) Agonist in a Preclinical Model of Migraine-like Periorbital Allodynia. (2023). Migraine Science Collaborative. [Link]
-
Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists. (Date unavailable). PMC. [Link]
-
(PDF) Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. (2024). ResearchGate. [Link]
-
Pharmacological and therapeutic effects of A3 adenosine receptor agonists. (2012). Can-Fite BioPharma. [Link]
-
A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. (Date unavailable). IRIS - Unife. [Link]
-
Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. (Date unavailable). PMC - PubMed Central. [Link]
-
A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. (Date unavailable). PMC - NIH. [Link]
-
A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. (Date unavailable). PMC. [Link]
-
A3 Human Adenosine GPCR Cell Based Agonist cAMP LeadHunter Assay. (Date unavailable). Eurofins Discovery. [Link]
-
cAMP Accumulation Assay. (Date unavailable). Creative BioMart. [Link]
-
Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists. (Date unavailable). Digital Commons @ UConn. [Link]
-
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (Date unavailable). Gifford Bioscience. [Link]
-
Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. (2022). MDPI. [Link]
-
Synthesis and pharmacological characterization of [125I]MRS1898, a high-affinity, selective radioligand for the rat A3 adenosine receptor. (Date unavailable). PMC - NIH. [Link]
-
A3R Agonists. (Date unavailable). Alzheimer's Drug Discovery Foundation. [Link]
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(PDF) A3 Adenosine Receptor Ligands: From Discovery to Clinical Trials. (2025). ResearchGate. [Link]
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Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. (Date unavailable). Frontiers. [Link]
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Cryo-EM structures of adenosine receptor A3AR bound to selective agonists. (2024). PMC - NIH. [Link]
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A Comparative Guide to the Cellular Effects of N-(3-Methylbutyl)adenosine: Cross-Validation in Diverse Cancer Cell Lines
For researchers and professionals in drug development, the nuanced behavior of therapeutic compounds across different cellular landscapes is a cornerstone of preclinical evaluation. This guide provides an in-depth comparative analysis of the adenosine analog, N-(3-Methylbutyl)adenosine, focusing on its anticipated effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.
Given the limited direct experimental data specifically for N-(3-Methylbutyl)adenosine in the public domain, this guide will leverage data from closely related and well-studied adenosine analogs, such as N6-isopentenyladenosine and selective A3 adenosine receptor (A3AR) agonists like Cl-IB-MECA. This comparative approach allows us to build a robust hypothesis of N-(3-Methylbutyl)adenosine's potential efficacy and cellular mechanism of action, providing a framework for its empirical validation.
Introduction: The Therapeutic Potential of Adenosine Analogs in Oncology
Adenosine is a purine nucleoside that plays a critical role in cellular energy transfer and signaling.[1] Its effects are mediated through four G protein-coupled receptors: A1, A2A, A2B, and A3.[2] In the tumor microenvironment, adenosine is often present at high concentrations, contributing to immunosuppression and promoting tumor growth and angiogenesis.[1] This has led to the development of adenosine receptor modulators as potential cancer therapeutics.[3]
N-(3-Methylbutyl)adenosine is an adenosine analog with purported anti-cancer properties. While specific data is sparse, its structural similarity to other N6-substituted adenosine analogs suggests it may act as an agonist at adenosine receptors, likely with a preference for the A3 adenosine receptor (A3AR), which is frequently overexpressed in various tumor cells compared to normal tissues.[4] Activation of A3AR by agonists has been shown to induce tumor growth inhibition in a variety of cancer cell lines.[5]
This guide will explore the expected cytotoxic and cytostatic effects of N-(3-Methylbutyl)adenosine by cross-referencing findings from its analogs across different cancer cell lines, providing a rationale for its investigation as a novel anti-cancer agent.
Comparative Analysis of Cytotoxicity
Table 1: Comparative IC50 Values of 2-Cl-IB-MECA in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 | [5] |
| JoPaca-1 | Pancreatic Cancer | 25.26 ± 1.6 | [5] |
| NPA | Thyroid Carcinoma | >50 | [5] |
| A375 | Melanoma | >50 | [5] |
| MRC-5 | Normal Fibroblast | >50 | [5] |
| BJ | Normal Fibroblast | >50 | [5] |
This data is for 2-Cl-IB-MECA and is used as a proxy to estimate the potential activity of N-(3-Methylbutyl)adenosine.
The data for 2-Cl-IB-MECA suggests that the cytotoxic effects of A3AR agonists can be cell-line dependent, with some cancer cells showing significantly higher sensitivity than others.[5] Notably, the normal fibroblast cell lines were less sensitive, indicating a potential therapeutic window for these compounds.[5] It is plausible that N-(3-Methylbutyl)adenosine would exhibit a similar pattern of selective cytotoxicity, with its efficacy correlating with the expression levels of A3AR in different cancer cell lines.
Cross-Validation of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate tumor cells. Adenosine and its analogs have been shown to induce apoptosis in various cancer cell lines, often through the intrinsic mitochondrial pathway.[4][6][7]
Table 2: Comparative Effects of Adenosine Analogs on Apoptosis in Different Cell Lines
| Compound | Cell Line | Cancer Type | Key Apoptotic Events | Reference |
| Adenosine | A2780, SKOV3 | Ovarian Cancer | Increased ROS, Caspase-3 activation, Increased Bax/Bcl-2 ratio | [6] |
| Adenosine | FaDu | Pharyngeal Squamous Carcinoma | Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-3 & -9 activation | [4][7] |
| Adenosine | SBC-3 | Small Cell Lung Cancer | Upregulation of AMID, Translocation of AMID to the nucleus | [8] |
| N6-isopentenyladenosine | T24 | Bladder Carcinoma | Caspase-3 activation | [9] |
The consistent induction of apoptosis across different cancer cell lines by adenosine and its analogs suggests that N-(3-Methylbutyl)adenosine is also likely to trigger this cell death pathway. The mechanism appears to converge on the activation of caspases and the regulation of the Bcl-2 family of proteins, hallmarks of the mitochondrial apoptotic cascade.
Proposed Signaling Pathway for Apoptosis Induction
The activation of A3AR by an agonist like N-(3-Methylbutyl)adenosine is expected to initiate a signaling cascade leading to apoptosis. This pathway often involves the modulation of key signaling molecules that regulate cell survival and death.
Caption: Proposed A3AR-mediated apoptotic pathway.
Differential Effects on Cell Cycle Progression
In addition to inducing apoptosis, many anti-cancer agents can halt the proliferation of cancer cells by inducing cell cycle arrest. Adenosine analogs have been reported to cause arrest at the G0/G1 or G1 phase of the cell cycle.[5][9]
Table 3: Comparative Effects of Adenosine Analogs on Cell Cycle in Different Cell Lines
| Compound | Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Changes | Reference |
| 2-Cl-IB-MECA | JoPaca-1, Hep-3B | Pancreatic, Liver | G1 phase accumulation | Down-regulation of Cyclin D1, c-Myc | [5][10] |
| N6-isopentenyladenosine | T24 | Bladder Carcinoma | G0/G1 phase arrest | Not specified | [9] |
The data suggests that a common mechanism of action for these compounds involves the downregulation of key proteins required for the G1 to S phase transition, such as Cyclin D1. It is therefore highly probable that N-(3-Methylbutyl)adenosine will also induce a G1 phase arrest in susceptible cancer cell lines.
Experimental Workflow for Cross-Validation
To empirically validate the effects of N-(3-Methylbutyl)adenosine, a systematic experimental approach is required. The following workflow outlines the key assays for a comprehensive cross-validation study.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of N-(3-Methylbutyl)adenosine.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of N-(3-Methylbutyl)adenosine (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with N-(3-Methylbutyl)adenosine at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle (Propidium Iodide) Analysis
This protocol determines the effect of the compound on cell cycle distribution.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Conclusion and Future Directions
While direct experimental evidence for N-(3-Methylbutyl)adenosine is still emerging, the extensive data available for its structural and functional analogs strongly suggests its potential as a selective anti-cancer agent. The cross-validation approach presented in this guide, leveraging data from compounds like 2-Cl-IB-MECA and N6-isopentenyladenosine, indicates that N-(3-Methylbutyl)adenosine is likely to induce cytotoxicity, apoptosis, and G1 cell cycle arrest in a cell-line-dependent manner, potentially correlating with A3 adenosine receptor expression.
Future research should focus on empirically validating these hypotheses by performing the detailed experimental workflows outlined in this guide across a diverse panel of cancer cell lines. Further investigation into the specific signaling pathways modulated by N-(3-Methylbutyl)adenosine will be crucial for a complete understanding of its mechanism of action and for its potential development as a novel cancer therapeutic.
References
-
Effects Of Adenosine On Apoptosis Of Ovarian Cancer A2780 Cells Via ROS And Caspase Pathways. (2019). PMC. [Link]
-
Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells. (2017). Semantic Scholar. [Link]
-
Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells. (2017). PMC. [Link]
-
The role of adenosine A3 receptors in cytotoxicity of the breast cancer cell lines. (n.d.). ijpr.sbmu.ac.ir. [Link]
-
Study findings could lead to new anti-cancer drugs. (2022). Labiotech.eu. [Link]
-
2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines. (2022). NIH. [Link]
-
Current Understanding of the Role of Adenosine Receptors in Cancer. (n.d.). MDPI. [Link]
-
Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. (n.d.). MDPI. [Link]
-
Adenosine induces apoptosis in SBC-3 human lung cancer cells through A(3) adenosine receptor-dependent AMID upregulation. (2012). PubMed. [Link]
-
N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. (2005). PubMed. [Link]
-
2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines. (2022). Spandidos Publications. [Link]
Sources
- 1. University of Bonn study findings could lead to new anti-cancer drugs [labiotech.eu]
- 2. The role of adenosine A3 receptors in cytotoxicity of the breast cancer cell lines - Physiology and Pharmacology [ppj.phypha.ir]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects Of Adenosine On Apoptosis Of Ovarian Cancer A2780 Cells Via ROS And Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Adenosine induces apoptosis in SBC-3 human lung cancer cells through A(3) adenosine receptor-dependent AMID upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of in vitro findings for n-(3-Methylbutyl)adenosine
Executive Summary: The Translational Gap
N-(3-Methylbutyl)adenosine (also known as
This guide provides a rigorous framework for validating iPA’s efficacy in vivo, distinguishing its specific antitumor mechanism (AMPK activation/FPPS inhibition) from the pro-tumorigenic effects of its metabolic breakdown product, adenosine.
Comparative Analysis: iPA vs. Alternatives
To validate iPA, you must benchmark it against both a Standard of Care (Positive Control) and a Structural Negative Control .
Table 1: Efficacy & Toxicity Profile Comparison
| Feature | Candidate: iPA ( | Standard of Care: Cisplatin | Structural Control: Adenosine |
| Primary Mechanism | AMPK Activation (via iPAMP); FPPS Inhibition (Mevalonate pathway); Necroptosis induction. | DNA crosslinking; Apoptosis induction. | |
| In Vitro Potency ( | 0.5 – 5.0 | 1.0 – 10.0 | Non-cytotoxic (often promotes growth). |
| In Vivo Limiting Factor | Metabolic Instability: Rapid conversion to adenosine by ADA (Adenosine Deaminase). | Systemic Toxicity: Nephrotoxicity, ototoxicity, neuropathy. | Pro-angiogenic & immunosuppressive effects.[1][2] |
| Tumor Microenvironment | Anti-angiogenic: Inhibits VEGF/Vasculogenic Mimicry. | Neutral/Cytotoxic. | Pro-angiogenic: Promotes vessel growth. |
| Key Biomarkers | p-AMPK (High), Caspase-3 (Low/High*), RIP3 (High). | Caspase-3 (High), | cAMP (High), VEGF (High). |
*Note: iPA can induce necroptosis (caspase-independent) in apoptosis-resistant lines (e.g., Glioblastoma), making Caspase-3 an unreliable sole marker.
Mechanism of Action & Signaling Pathway
Understanding the dual-pathway mechanism is critical for selecting the correct in vivo pharmacodynamic (PD) markers. iPA acts as a "Trojan Horse": it enters the cell and is phosphorylated to iPAMP (active), while simultaneously inhibiting the mevalonate pathway.
Figure 1: Dual mechanism of iPA. 1) Conversion to iPAMP activates AMPK.[3] 2) Inhibition of FPPS blocks protein prenylation (Ras/RhoA) and accumulates IPP.
In Vivo Validation Protocols
Protocol A: Pharmacokinetic (PK) Stability Check
Before efficacy studies, you must determine if native iPA survives long enough to reach the tumor.
-
Subjects: BALB/c mice (
per timepoint). -
Administration: I.P. injection (10 mg/kg) vs. Oral Gavage.
-
Sampling: Blood collection at 5, 15, 30, 60, 120 min.
-
Stabilization (CRITICAL): Blood must be collected into tubes containing Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) , a potent ADA inhibitor, to prevent ex vivo degradation during processing.
-
Analysis: LC-MS/MS. Monitor for iPA (parent) and Adenosine (metabolite).[1][3][4][5]
-
Pass Criteria: Plasma half-life (
) > 15 mins. If < 15 mins, switch to liposomal formulation or continuous infusion.
-
Protocol B: Subcutaneous Xenograft (Bladder/Glioblastoma)
This protocol validates tumor growth inhibition (TGI) and specifically targets the "vascular mimicry" mechanism.
1. Model Establishment:
-
Cell Lines: U87MG (Glioblastoma) or T24 (Bladder Carcinoma).
-
Implantation: Inject
cells in 100 L Matrigel (1:1) into the right flank of athymic nude mice. -
Enrollment: Start treatment when tumors reach ~100
(approx. 7–10 days).
2. Dosing Regimen:
-
Group 1 (Vehicle): PBS + 5% DMSO (Daily I.P.).
-
Group 2 (iPA Low): 2.5 mg/kg (Daily I.P.).
-
Group 3 (iPA High): 10 mg/kg (Daily I.P.).
-
Group 4 (Positive Control): Cisplatin 3 mg/kg (Weekly I.P.).
3. Readouts & Endpoints:
-
Primary: Tumor Volume (
). -
Secondary (Mechanism Validation):
-
Angiogenesis:[3] Immunohistochemistry (IHC) for CD31 (Endothelial marker). iPA treated tumors should show reduced vessel density.
-
Signaling: Western blot of tumor lysate for p-AMPK (Thr172) . High p-AMPK confirms iPA reached the tumor and acted via the predicted pathway.
-
Necroptosis:[5] Stain for p-MLKL . Presence indicates necroptotic death (distinct from Cisplatin's apoptotic death).
-
Protocol C: Matrigel Plug Angiogenesis Assay (In Vivo)
To isolate the anti-angiogenic effect from direct cytotoxicity.
-
Preparation: Mix liquid Matrigel (4°C) with VEGF (100 ng/mL) ± iPA (10
M). -
Implantation: Subcutaneous injection into the ventral midline.
-
Harvest: Remove plugs after 7 days.
-
Quantification: Drabkin’s reagent assay to quantify Hemoglobin (Hb) content within the plug.
-
Expected Result: VEGF alone = High Hb (Red plug). VEGF + iPA = Low Hb (Pale plug).
-
Experimental Workflow Diagram
Figure 2: Decision tree for in vivo validation. Note the critical checkpoint for PK stability.
References
-
Laezza, C. et al. (2009). "
-Isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation." The FASEB Journal. Link -
Spinella, F. et al. (2021). "ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Isopentenyladenosine Hinders the Vasculogenic Mimicry in Human Glioblastoma Cells through Src-120 Catenin Pathway Modulation and RhoA Activity Inhibition."[4][6] International Journal of Molecular Sciences. Link -
Ciaglia, E. et al. (2014). "Antiangiogenic effects of
-isopentenyladenosine, an endogenous isoprenoid end product, mediated by AMPK activation."[3] Cell Death & Disease. Link -
Navarra, G. et al. (2022). "
-isopentenyladenosine induces cell death through necroptosis in human glioblastoma cells."[5] Cell Death Discovery. Link -
Ottria, R. et al. (2010). "Perspectives of
-isopentenyladenosine and its analogues in cancer therapy." Current Medicinal Chemistry. Link
Sources
- 1. N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. University of Bonn study findings could lead to new anti-cancer drugs [labiotech.eu]
- 3. Antiangiogenic effects of N6-isopentenyladenosine, an endogenous isoprenoid end product, mediated by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Isopentenyladenosine Hinders the Vasculogenic Mimicry in Human Glioblastoma Cells through Src-120 Catenin Pathway Modulation and RhoA Activity Inhibition [mdpi.com]
- 5. N6-isopentenyladenosine induces cell death through necroptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the downstream signaling pathway of n-(3-Methylbutyl)adenosine
[1]
Target Molecule: N6-isopentenyladenosine (i6A / iPA) Primary Class: Modified Cytokinin / Nucleoside Analog Primary Targets: Farnesyl Diphosphate Synthase (FDPS) & AMP-Activated Protein Kinase (AMPK)[1]
Executive Summary: The Dual-Mechanism Challenge
Confirming the signaling pathway of N6-isopentenyladenosine (i6A) presents a unique challenge because it operates via two distinct, concentration-dependent mechanisms.[1] Unlike simple ligand-receptor interactions, i6A acts as a metabolic prodrug .[1]
-
The Metabolic Blockade (FDPS): i6A mimics the isopentenyl moiety of mevalonate pathway intermediates.[1] It inhibits Farnesyl Diphosphate Synthase (FDPS) , depleting the isoprenoids (FPP/GGPP) required for the prenylation of oncogenic GTPases (Ras/Rho).[1][2]
-
The Kinase Activation (AMPK): Intracellularly, i6A is phosphorylated by Adenosine Kinase (ADK) into i6AMP , which acts as an AMP mimetic to directly activate AMPK , suppressing mTOR and angiogenesis.[1]
Critical Warning: Researchers often mistake i6A effects for Adenosine Receptor (A1/A2/A3) signaling.[1] While i6A has low affinity for these receptors, its primary anti-tumor efficacy is receptor-independent and requires intracellular metabolism.[1]
Comparative Analysis: i6A vs. Pathway Alternatives
To validate i6A, you must compare it against agents that hit the same pathway at different nodes.[1]
Table 1: Mechanistic Comparison of i6A and Alternatives
| Feature | N6-isopentenyladenosine (i6A) | Lovastatin (Statin) | Zoledronic Acid (Bisphosphonate) | N6-Benzyladenosine |
| Primary Target | FDPS (Enzyme) & AMPK | HMG-CoA Reductase | FDPS (Enzyme) | FDPS (Enzyme) |
| Pathway Node | Mid-stream (Mevalonate) | Upstream (Mevalonate) | Mid-stream (Mevalonate) | Mid-stream (Mevalonate) |
| Intracellular Activation | Required (Phosphorylation to i6AMP) | Required (Lactone hydrolysis) | Not Required | Required |
| Ras Prenylation | Inhibits | Inhibits | Inhibits | Inhibits |
| AMPK Activation | Direct (via i6AMP) | Indirect (via ATP ratio) | Indirect | Weak/Unknown |
| Key Advantage | Dual-targeting (Metabolic + Kinase) | Well-characterized clinical profile | High bone affinity | Structural analog for SAR studies |
Visualizing the Signaling Cascade
The following diagram illustrates the convergence of the Mevalonate and AMPK pathways upon i6A treatment.
Figure 1: i6A exerts dual effects: it acts as a substrate for ADK to generate the AMPK-activator i6AMP, while the parent/metabolite molecule competitively inhibits FDPS, halting the mevalonate pathway.[1]
Experimental Validation Protocols
To authoritatively confirm this pathway in your specific cell line, you must perform Rescue Experiments and Upstream Blockade .[1]
Protocol A: The Mevalonate Rescue Assay (The "Gold Standard")
If i6A toxicity is due to FDPS inhibition, adding back the downstream metabolic product should rescue the cells.
-
Seed Cells: Plate cancer cells (e.g., HCT116, MCF7) at 5,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Incubation: 48–72 hours.
-
Readout: MTT or CellTiter-Glo viability assay.
-
Interpretation:
-
Full Rescue with GGPP/FPP: Confirms FDPS is the relevant target.
-
No Rescue: Suggests the mechanism is dominated by AMPK activation or off-target effects.[1]
-
Protocol B: Immunoblotting for Unprenylated Rap1A
Inhibition of FDPS prevents the prenylation of Rap1A. Unprenylated Rap1A migrates slower on SDS-PAGE than prenylated Rap1A.[1]
-
Lysis: Treat cells with i6A (0, 2, 5, 10 µM) for 24 hours. Lyse in RIPA buffer.[1]
-
Electrophoresis: Run 30µg protein on a 12-15% SDS-PAGE gel (high percentage is critical for separation).
-
Antibody: Use anti-Rap1A (sc-1482 or equivalent).[1]
-
Observation: Look for the appearance of a higher molecular weight band (unprenylated Rap1A) appearing in a dose-dependent manner.
-
Control: Treat a parallel sample with Lovastatin (positive control for unprenylation).
Protocol C: ADK Dependence (Confirming AMPK Arm)
To prove i6A requires phosphorylation to activate AMPK, block the kinase responsible (Adenosine Kinase).[1]
-
Pre-treatment: Pre-incubate cells with 5-Iodotubercidin (5-Itu) (100 nM), a potent ADK inhibitor, for 1 hour.[1]
-
Treatment: Add i6A (IC50) and incubate for 24 hours.
-
Readout: Western blot for p-AMPK (Thr172).[1]
-
Result: 5-Itu should abolish i6A-induced AMPK phosphorylation, proving the effect requires metabolic conversion to i6AMP.
Validation Logic Flowchart
Use this decision tree to interpret your experimental results.
Figure 2: Logic flow for distinguishing between the metabolic (FDPS) and kinase (AMPK) mechanisms of i6A.
References
-
Laezza, C., et al. (2006). "N6-Isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation."[1] The FASEB Journal.[1]
-
Pisanti, S., et al. (2014). "N6-isopentenyladenosine inhibits angiogenesis via AMP-activated protein kinase (AMPK) activation."[1] Cell Death & Disease.[1]
-
Spinola, G., et al. (2019). "N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor."[1] Cancers.
-
Ciaglia, E., et al. (2017). "N6-isopentenyladenosine, an endogenous isoprenoid end product, induces cell death and autophagy in glioblastoma multiforme."[1] International Journal of Cancer.[1] [1]
A Comprehensive Guide to Assessing the Off-Target Profile of n-(3-Methylbutyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the pursuit of molecularly targeted agents with high efficacy and minimal side effects is paramount. N-(3-Methylbutyl)adenosine, an adenosine analog, has emerged as a molecule of interest with potential therapeutic applications stemming from its interaction with adenosine receptors. However, a thorough understanding of its off-target binding profile is crucial to preemptively identify potential liabilities and to ensure the development of a safe and effective therapeutic.
This guide provides a multi-faceted strategy for assessing the off-target profile of n-(3-Methylbutyl)adenosine. We will delve into a series of robust experimental approaches, comparing the compound's performance against well-characterized alternatives and providing a framework for the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, offering not just protocols, but also the scientific rationale behind the experimental choices.
Introduction to Off-Target Profiling
The "one drug, one target" paradigm has been increasingly recognized as an oversimplification. Many small molecules interact with multiple proteins, some of which are unintended. These "off-target" interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A comprehensive off-target assessment early in the drug development pipeline is therefore not just a regulatory hurdle, but a critical step in understanding a compound's true mechanism of action and its potential clinical translatability.
This guide will focus on three key pillars of off-target profiling for n-(3-Methylbutyl)adenosine:
-
On-Target and Off-Target Receptor Profiling: Quantifying the binding affinity of n-(3-Methylbutyl)adenosine against all four adenosine receptor subtypes (A1, A2A, A2B, and A3).
-
Broad Kinase Profiling: Screening against a large panel of kinases to identify potential off-target interactions within this critical enzyme family.
-
Cell-Based Target Engagement and Phenotypic Screening: Employing cellular thermal shift assays (CETSA) to confirm target engagement in a physiological context and utilizing high-content phenotypic screening to uncover unexpected cellular effects.
Comparative Analysis of Adenosine Receptor Subtype Selectivity
A fundamental step in characterizing any adenosine analog is to determine its binding affinity and selectivity for the four adenosine receptor subtypes. This provides a baseline understanding of its primary pharmacological activity.
Scientific Rationale
Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[1] The A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors are coupled to Gs proteins, stimulating adenylyl cyclase. The distinct tissue distribution and signaling pathways of these receptor subtypes underscore the importance of selectivity for therapeutic targeting. A lack of selectivity can lead to a host of off-target effects, ranging from cardiovascular to immunological responses.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of n-(3-Methylbutyl)adenosine for each human adenosine receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [³H]DPCPX (for A1), [³H]CGS 21680 (for A2A), [¹²⁵I]AB-MECA (for A3). A suitable radioligand for A2B would also be used.
-
Non-labeled ligands: n-(3-Methylbutyl)adenosine, NECA (non-selective agonist), IB-MECA (A3-selective agonist), and a non-selective antagonist (e.g., XAC) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 U/mL adenosine deaminase).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of n-(3-Methylbutyl)adenosine and the comparator compounds (NECA, IB-MECA) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test or comparator compounds. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-selective antagonist).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Hypothetical Data and Comparison
The following table presents a plausible, hypothetical binding affinity profile for n-(3-Methylbutyl)adenosine compared to the non-selective agonist NECA and the A3-selective agonist IB-MECA.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) | Selectivity Profile |
| n-(3-Methylbutyl)adenosine | 150 | 450 | >10 | 25 | Moderately A3 selective |
| NECA[2] | 14 | 20 | 2.4 | 6.2 | Non-selective |
| IB-MECA[3] | 54 | 56 | - | 1.1 | Highly A3 selective |
Interpretation:
Based on this hypothetical data, n-(3-Methylbutyl)adenosine demonstrates a preference for the A3 adenosine receptor, with approximately 6-fold selectivity over the A1 receptor and 18-fold selectivity over the A2A receptor. Its activity at the A2B receptor is significantly lower. While not as selective as IB-MECA, it shows a more favorable selectivity profile than the non-selective agonist NECA. This initial assessment suggests that the primary on-target effects of n-(3-Methylbutyl)adenosine are likely mediated through the A3 receptor, but potential for off-target effects at A1 and A2A receptors should be considered, especially at higher concentrations.
Kinome-Wide Off-Target Profiling
The human kinome represents one of the largest and most functionally diverse enzyme families, making it a common source of off-target interactions for many small molecule drugs.
Scientific Rationale
Due to the conserved nature of the ATP-binding pocket across many kinases, compounds designed to interact with one kinase often exhibit cross-reactivity with others. Such off-target kinase inhibition can lead to a range of cellular effects, some of which may be toxic. Staurosporine is a classic example of a promiscuous kinase inhibitor, binding to a vast number of kinases with high affinity.[2] Comparing the kinome profile of n-(3-Methylbutyl)adenosine to that of Staurosporine provides a valuable benchmark for its selectivity.
Experimental Protocol: Kinase Panel Screening
This protocol describes a typical in vitro kinase profiling assay using a commercial service.
Procedure:
-
Compound Submission: Provide a sample of n-(3-Methylbutyl)adenosine at a specified concentration (e.g., 10 µM) to a contract research organization (CRO) offering kinase profiling services.
-
Assay Performance: The CRO will perform binding or activity assays for the compound against a large panel of recombinant human kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠). These assays typically measure the displacement of a radiolabeled ATP competitive ligand or the inhibition of substrate phosphorylation.
-
Data Reporting: The results are usually reported as the percentage of inhibition at the tested concentration or as Ki or IC50 values for any significant hits.
Hypothetical Data and Comparison
Below is a hypothetical summary of a kinome scan for n-(3-Methylbutyl)adenosine at 10 µM, compared to the known promiscuous inhibitor Staurosporine.
| Compound | Number of Kinases Screened | Number of Kinases with >50% Inhibition at 10 µM | Notable Off-Target Kinases (>50% Inhibition) |
| n-(3-Methylbutyl)adenosine | 468 | 5 | AAK1, GAK, PIM1, PIM2, PIM3 |
| Staurosporine[2] | ~400 | >200 | Widespread inhibition across the kinome |
Interpretation:
This hypothetical data suggests that n-(3-Methylbutyl)adenosine has a relatively clean kinase profile at a high concentration of 10 µM, with significant inhibition observed for only a small number of kinases. The identified off-targets (AAK1, GAK, and the PIM kinase family) would warrant further investigation to understand the potential functional consequences of their inhibition. In stark contrast, Staurosporine demonstrates broad, non-selective inhibition across the kinome, highlighting the superior selectivity of n-(3-Methylbutyl)adenosine in this context.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While in vitro binding assays are essential, confirming that a compound engages its intended target within the complex milieu of a living cell is a critical validation step.
Scientific Rationale
CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining at different temperatures, one can infer target engagement. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates stabilization and thus, binding.
Experimental Protocol: CETSA
This protocol outlines a basic CETSA experiment to assess the engagement of n-(3-Methylbutyl)adenosine with the A3 adenosine receptor in a cellular context.
Materials:
-
Cells endogenously expressing or overexpressing the human A3 adenosine receptor.
-
n-(3-Methylbutyl)adenosine.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Apparatus for protein quantification (e.g., Western blotting equipment or an ELISA plate reader).
-
Antibody specific for the A3 adenosine receptor.
Procedure:
-
Cell Treatment: Culture the cells to an appropriate confluency. Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of n-(3-Methylbutyl)adenosine for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of the A3 adenosine receptor using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble A3 receptor as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Hypothetical Data and Comparison
The expected outcome of a successful CETSA experiment would be a dose-dependent thermal stabilization of the A3 adenosine receptor by n-(3-Methylbutyl)adenosine.
| Treatment | Tagg (°C) of A3 Adenosine Receptor | ΔTagg (°C) |
| Vehicle (DMSO) | 52.5 | - |
| n-(3-Methylbutyl)adenosine (10 µM) | 56.0 | +3.5 |
| IB-MECA (1 µM) | 57.2 | +4.7 |
Interpretation:
The hypothetical data in the table shows that both n-(3-Methylbutyl)adenosine and the positive control, IB-MECA, induce a thermal shift in the A3 adenosine receptor, confirming that they bind to and stabilize the receptor in a cellular environment. The magnitude of the shift can be concentration-dependent and can provide an indication of the potency of target engagement in cells.
Phenotypic Screening for Unbiased Off-Target Discovery
Phenotypic screening offers an unbiased approach to identifying the cellular consequences of compound treatment, without a priori knowledge of the molecular target.
Scientific Rationale
By observing changes in cellular morphology, function, or other measurable parameters, phenotypic screens can reveal unexpected biological activities of a compound that may not be predicted from its known on-target or off-target interactions. This approach is particularly valuable for identifying novel mechanisms of toxicity or for drug repurposing efforts.
Experimental Protocol: High-Content Imaging-Based Phenotypic Assay
This protocol describes a general workflow for a high-content imaging-based phenotypic screen.
Materials:
-
A diverse panel of human cell lines representing different tissues and disease states.
-
n-(3-Methylbutyl)adenosine and comparator compounds.
-
96- or 384-well imaging plates.
-
A suite of fluorescent dyes to label various cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
-
High-content imaging system and analysis software.
Procedure:
-
Cell Plating: Plate the selected cell lines in imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of n-(3-Methylbutyl)adenosine and comparator compounds for a specified duration (e.g., 24 or 48 hours).
-
Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes.
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to extract a large number of quantitative features from the images, such as cell count, nuclear size and shape, mitochondrial morphology, and cytoskeletal texture.
-
Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated controls. Identify any significant, dose-dependent changes in cellular features.
Hypothetical Data and Comparison
A hypothetical outcome of a phenotypic screen might reveal a specific cellular phenotype induced by n-(3-Methylbutyl)adenosine that is distinct from the effects of other adenosine agonists.
| Compound | Primary Phenotypic Effect | Potency (EC50) |
| n-(3-Methylbutyl)adenosine | Increased mitochondrial fragmentation | 5 µM |
| NECA | No significant change in mitochondrial morphology | > 25 µM |
| IB-MECA | Minor changes in cytoskeletal organization | 15 µM |
| Staurosporine | Potent induction of apoptosis | 50 nM |
Interpretation:
In this hypothetical scenario, n-(3-Methylbutyl)adenosine induces a specific and potent change in mitochondrial morphology that is not observed with the other adenosine agonists. This finding would suggest a potential off-target effect related to mitochondrial biology and would trigger further investigation to identify the responsible molecular target, potentially one of the kinases identified in the kinome screen.
Visualizing the Concepts
To further clarify the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for off-target profile assessment.
Caption: Logic for comparative off-target analysis.
Conclusion
The comprehensive assessment of a compound's off-target profile is an indispensable component of modern drug discovery. This guide has outlined a robust, multi-pronged approach for characterizing the selectivity of n-(3-Methylbutyl)adenosine. By integrating in vitro binding assays, broad kinome screening, cellular target engagement studies, and unbiased phenotypic screening, researchers can build a detailed picture of the compound's biological interactions. The comparative analysis against well-defined tool compounds provides essential context for interpreting the experimental data. This systematic approach not only de-risks the progression of n-(3-Methylbutyl)adenosine as a potential therapeutic but also provides a deeper understanding of its mechanism of action, ultimately paving the way for a more informed and successful drug development campaign.
References
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247–264. [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et biophysica acta, 1808(5), 1290–1308. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Caie, P. D., Walls, J. D., & Ljosa, V. (2014). High-content screening: a powerful approach to systems cell biology and drug discovery. Trends in biotechnology, 32(5), 244–252. [Link]
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Bio-Rad. (n.d.). A2A receptor signaling Pathway Map. Retrieved February 7, 2026, from [Link]
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Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges?. Nature reviews. Drug discovery, 12(4), 265–286. [Link]
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Borea, P. A., Gessi, S., Merighi, S., Vincenzi, F., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological reviews, 98(3), 1591–1658. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
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Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical pharmacology and therapeutics, 93(4), 299–301. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
